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  • Product: 3-Fluoro-6-hydroxy-2-iodopyridine
  • CAS: 1803857-23-9

Core Science & Biosynthesis

Foundational

3-Fluoro-6-hydroxy-2-iodopyridine: Molecular Architecture and Synthetic Utility in Drug Development

Executive Summary In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for developing highly selective and metabolically stable therapeutics. 3-Fluoro-6-hydroxy-2-iodopyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for developing highly selective and metabolically stable therapeutics. 3-Fluoro-6-hydroxy-2-iodopyridine (also cataloged as 5-fluoro-6-iodopyridin-2-ol) represents a highly privileged building block. By incorporating three distinct functional handles—a highly polarizable carbon-iodine (C-I) bond, a metabolically stabilizing carbon-fluorine (C-F) bond, and a tautomerizable hydroxyl group—this molecule offers unparalleled orthogonality for site-selective synthetic modifications.

This technical guide dissects the physicochemical properties, mechanistic causality of its reactivity, and field-proven experimental workflows for utilizing this compound in the synthesis of complex pharmacophores such as thienopyridines and furopyridines.

Physicochemical Properties & Tautomeric Dynamics

Understanding the intrinsic properties of 3-Fluoro-6-hydroxy-2-iodopyridine is critical for predicting its behavior in transition-metal-catalyzed cross-couplings and alkylation reactions. The molecule exists in a dynamic tautomeric equilibrium between its 2-pyridinol and 2-pyridone forms. The strong inductive electron-withdrawing effect (-I effect) of the adjacent fluorine atom at C3 significantly lowers the pKa of the hydroxyl group, favoring the stabilization of the pyridone tautomer in polar protic solvents.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-6-hydroxy-2-iodopyridine / 5-fluoro-6-iodopyridin-2-ol
CAS Registry Number 1803857-23-9[1]
Molecular Formula C5H3FINO[1]
Molecular Weight 238.99 g/mol [2]
Hydrogen Bond Donors 1 (Pyridinol/Pyridone tautomer)
Hydrogen Bond Acceptors 2
Halogen Substituents Fluorine (C3), Iodine (C2)

Mechanistic Causality & Reactivity Profile

As an application scientist, it is vital to understand why a molecule reacts the way it does, rather than just knowing how to react it. The orthogonality of 3-Fluoro-6-hydroxy-2-iodopyridine stems from the differential bond dissociation energies (BDE) and polarizabilities of its substituents:

  • C2-Iodine (Oxidative Addition): The C-I bond is highly polarizable and has a low BDE (~65 kcal/mol). This makes it the primary site of reactivity for Pd(0) oxidative addition. It readily undergoes Sonogashira, Suzuki, and Stille cross-couplings at room temperature or under mild heating.

  • C3-Fluorine (Metabolic Stability & Inductive Tuning): The C-F bond is exceptionally strong (~116 kcal/mol) and highly electronegative. It does not participate in standard cross-coupling. Instead, it modulates the basicity of the pyridine nitrogen, improves lipophilicity, and blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C3 position.

  • C6-Hydroxyl (Directed Functionalization): The hydroxyl/pyridone oxygen can be selectively O-alkylated or converted into a triflate (-OTf) to serve as a secondary pseudo-halide leaving group for subsequent cross-coupling after the iodine has been reacted.

ReactivityMap Core Pyridine Core (Scaffold) Iodine C2-Iodine (Halogen) Core->Iodine Oxidative Addition (Pd/Cu Catalysis) Fluorine C3-Fluorine (Halogen) Core->Fluorine Inductive EWG (Metabolic Stability) Hydroxyl C6-Hydroxyl (Oxygen) Core->Hydroxyl Tautomerization & Alkylation Site

Fig 1: Electronic Reactivity Map of 3-Fluoro-6-hydroxy-2-iodopyridine.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize a highly efficient cascade sequence for the synthesis of functionalized thienopyridines, a structural motif heavily featured in kinase inhibitors and autoimmune therapeutics.

Protocol 1: Site-Selective Sonogashira Cross-Coupling and Cyclization Cascade

This protocol leverages a reagent-capsule-assisted methodology to prevent catalyst poisoning during the tandem thiolation and cyclization of the ortho-fluorinated iodopyridine ()[3].

Causality Check: Why use paraffin wax capsules? Standard multicomponent reactions often suffer from the sulfur source poisoning the palladium catalyst. Encapsulating the thiolation reagent in paraffin wax ensures the Sonogashira coupling completes before the temperature is raised to melt the wax, thereby releasing the sulfur reagent only when needed[3].

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube, add 3-Fluoro-6-hydroxy-2-iodopyridine (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%) under an argon atmosphere.

  • Sonogashira Coupling: Inject anhydrous triethylamine ( Et3​N ) and the desired terminal alkyne (1.2 equiv). Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC/LC-MS. The mass spectrum should show the disappearance of the m/z 238.99 peak and the appearance of the alkynylated intermediate.

  • Capsule-Assisted Thiolation: Introduce the paraffin wax capsule containing the sulfur surrogate (e.g., K2​S or thiourea).

  • Thermal Release & Cyclization: Elevate the reaction temperature to 110°C. The paraffin wax melts, releasing the sulfur reagent. The intermediate undergoes nucleophilic attack and subsequent CuI-aided intramolecular cyclization.

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

    • Validation Checkpoint 2: 1H NMR will confirm the disappearance of the terminal alkyne proton and the formation of the fused thienopyridine bicyclic system.

Workflow Step1 3-Fluoro-6-hydroxy- 2-iodopyridine Step2 Sonogashira Cross-Coupling Step1->Step2 Terminal Alkyne Pd/Cu Catalyst Step3 Reagent Capsule Thiolation Step2->Step3 Heat melts paraffin wax Step4 Intramolecular Cyclization Step3->Step4 CuI aid Step5 Thienopyridine Derivatives Step4->Step5 High Yield

Fig 2: Sonogashira coupling and thiolation cascade workflow.
Protocol 2: Regioselective O-Alkylation

To functionalize the C6-hydroxyl group without triggering N-alkylation (due to the pyridinol/pyridone tautomerism), hard electrophiles and specific bases must be utilized.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-Fluoro-6-hydroxy-2-iodopyridine in anhydrous DMF. Add Ag2​CO3​ (1.5 equiv).

    • Causality Check: Silver salts act as "halophilic" agents and coordinate with the nitrogen, sterically hindering N-alkylation and driving the reaction toward O-alkylation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) dropwise at 0°C.

  • Validation: Quench with water, extract with DCM. LC-MS will confirm the mass shift. 1H NMR (specifically the chemical shift of the adjacent pyridine protons) will verify O-alkylation over N-alkylation.

Applications in Medicinal Chemistry

The structural motifs derived from 3-Fluoro-6-hydroxy-2-iodopyridine are heavily utilized in the synthesis of furo[2,3-b]pyridines and thieno[2,3-b]pyridines . These bicyclic systems are privileged scaffolds in the development of:

  • Kinase Inhibitors: The planar bicyclic core mimics the adenine ring of ATP, allowing it to bind competitively in the hinge region of various kinases (e.g., cdc-like kinases) ()[4].

  • Autoimmune Therapeutics: Functionalized thienopyridines synthesized via the capsule-assisted cascade have shown significant promise as drug targets for autoimmune diseases[3].

By utilizing 3-Fluoro-6-hydroxy-2-iodopyridine as the starting material, drug discovery teams can rapidly generate structure-activity relationship (SAR) libraries, systematically varying the alkyne coupling partner while retaining the metabolically stabilizing fluorine atom.

References

  • Cai, J., Huang, S., He, R., Chen, L., Chen, D., Jiang, S., Li, B., & Li, Y. (2017). Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Organic & Biomolecular Chemistry, 15(2), 333-337. Royal Society of Chemistry. URL:[Link]

  • Spinelli, D., Sirakanyan, S., Geronikaki, A. A., & Hovakimyan, A. (2015). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Current Organic Chemistry. URL:[Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 3-Fluoro-6-hydroxy-2-iodopyridine

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-6-hydroxy-2-iodopyridine. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-6-hydroxy-2-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and electronic effects that govern the chemical shifts and coupling constants of this substituted pyridine. The insights provided herein are grounded in fundamental NMR principles and data from analogous compounds, offering a robust framework for spectral interpretation and structural verification.

Introduction: The Structural Complexity of 3-Fluoro-6-hydroxy-2-iodopyridine

3-Fluoro-6-hydroxy-2-iodopyridine is a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine ring is adorned with three distinct substituents: a highly electronegative fluorine atom, a bulky iodine atom, and a hydroxyl group. This unique combination of electron-withdrawing and potentially electron-donating groups, along with the possibility of tautomerism, creates a complex electronic environment that is exquisitely probed by NMR spectroscopy.

A critical aspect to consider is the tautomeric equilibrium of the 6-hydroxypyridine moiety. It can exist in two forms: the enol (6-hydroxypyridine) and the keto (pyridin-2(1H)-one) form. The predominant tautomer is highly dependent on the solvent and temperature. For the purpose of this guide, we will primarily consider the 6-hydroxypyridine form in a common NMR solvent like DMSO-d₆, where the hydroxyl proton is readily observable.

The accurate assignment of ¹H and ¹³C NMR signals is paramount for confirming the successful synthesis of this molecule and for understanding its reactivity and interactions. This guide will provide a detailed prediction of the NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-fluoro-6-hydroxy-2-iodopyridine is expected to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring (H4 and H5), and one signal for the hydroxyl proton.

Key Influences on ¹H Chemical Shifts:

  • Fluorine: The highly electronegative fluorine atom at the C3 position will exert a strong inductive electron-withdrawing effect, deshielding nearby protons. It will also introduce characteristic spin-spin couplings (J-couplings) to the adjacent protons.

  • Iodine: The iodine atom at the C2 position is less electronegative than fluorine but is highly polarizable. Its primary effect is a combination of a moderate inductive effect and a significant "heavy atom" effect, which can influence the chemical shifts of adjacent nuclei.

  • Hydroxyl Group: The hydroxyl group at the C6 position can act as a π-donor through its lone pairs, which would shield the ring protons, particularly those in the ortho and para positions. However, its overall effect can be modulated by its inductive electron-withdrawing nature. The chemical shift of the OH proton itself is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.

Predicted Chemical Shifts and Coupling Constants:

Based on the analysis of related substituted pyridines, the following predictions can be made for the aromatic protons:

  • H5: This proton is expected to appear at the most downfield position of the two ring protons. It is ortho to the hydroxyl group and meta to the fluorine atom. The deshielding effect of the adjacent nitrogen and the hydroxyl group will be significant. It is expected to appear as a doublet of doublets due to coupling with H4 and the fluorine atom.

  • H4: This proton is situated between the fluorine and the H5 proton. It will experience a deshielding effect from the fluorine atom and will be coupled to both H5 and the fluorine. It is expected to appear as a doublet of doublets.

The hydroxyl proton (-OH) is expected to appear as a broad singlet, and its chemical shift can vary significantly. In DMSO-d₆, it is often observed in the region of 9-12 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 3-fluoro-6-hydroxy-2-iodopyridine will provide crucial information about the carbon skeleton. Five signals are expected for the five carbon atoms of the pyridine ring.

Key Influences on ¹³C Chemical Shifts:

  • Fluorine: The fluorine atom will cause a large downfield shift for the carbon it is directly attached to (C3) due to its strong electronegativity. It will also induce significant one-bond (¹JCF) and two-bond (²JCF) coupling constants. The ¹JCF values in fluorinated pyridines can be in the range of 230-270 Hz.[1]

  • Iodine: The iodine atom at C2 will also induce a significant chemical shift change. The "heavy atom effect" of iodine typically causes an upfield shift for the directly attached carbon (C2).

  • Hydroxyl Group: The hydroxyl group at C6 will cause a downfield shift for the ipso-carbon (C6) due to the electronegativity of the oxygen atom.

Predicted Chemical Shifts and Couplings:

The predicted assignments for the carbon signals are as follows:

  • C6: This carbon, bearing the hydroxyl group, is expected to be significantly deshielded and appear at a downfield chemical shift.

  • C3: The carbon attached to the fluorine atom will also be significantly deshielded and will appear as a doublet with a large ¹JCF coupling constant.

  • C2: The carbon bearing the iodine atom is expected to be shifted upfield due to the heavy atom effect.

  • C5: This carbon will be influenced by the adjacent C6-OH and C4-H groups.

  • C4: This carbon will be coupled to the fluorine atom (²JCF) and will appear as a doublet with a smaller coupling constant compared to C3.

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 3-fluoro-6-hydroxy-2-iodopyridine are summarized in the tables below. These values are estimates based on data from analogous compounds and established substituent effects.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H57.0 - 7.5dd³J(H4,H5) ≈ 8-9 Hz, ⁴J(H5,F) ≈ 2-4 Hz
H46.8 - 7.2dd³J(H4,H5) ≈ 8-9 Hz, ³J(H4,F) ≈ 9-11 Hz
OH9.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Predicted Coupling Constants (J, Hz)
C6155 - 165s-
C3145 - 155d¹J(C,F) ≈ 230-250 Hz
C5115 - 125d³J(C,F) ≈ 3-5 Hz
C4110 - 120d²J(C,F) ≈ 20-30 Hz
C290 - 100d²J(C,F) ≈ 30-40 Hz

Experimental Protocols

To acquire high-quality NMR spectra of 3-fluoro-6-hydroxy-2-iodopyridine, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the compound and allow for the observation of the hydroxyl proton. Deuterated chloroform (CDCl₃) can also be used, but the hydroxyl proton may exchange or give a very broad signal.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

5.2. NMR Data Acquisition

A standard set of 1D and 2D NMR experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H4 and H5.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning the quaternary carbons and confirming the overall structure.

The following diagram illustrates the recommended experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of compound in 0.5-0.7 mL DMSO-d6 filter Filter into NMR tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC assign Assign signals and coupling constants HMBC->assign verify Verify structure assign->verify

Caption: Recommended workflow for NMR analysis.

Visualization of Key Structural Features

The molecular structure of 3-fluoro-6-hydroxy-2-iodopyridine highlights the positions of the protons and carbons that are key to the NMR spectral interpretation.

Caption: Molecular structure and key atoms.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-fluoro-6-hydroxy-2-iodopyridine. By understanding the electronic effects of the fluorine, iodine, and hydroxyl substituents, researchers can confidently interpret experimental NMR data to verify the structure of this and related polysubstituted pyridines. The provided experimental protocols offer a clear roadmap for obtaining high-quality spectra, which are essential for unambiguous structural elucidation in the fields of chemical synthesis and drug discovery.

References

  • "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017. [Online]. Available: [Link]

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Foundational

Thermodynamic Stability and Reactivity Profiling of 3-Fluoro-6-hydroxy-2-iodopyridine: A Comprehensive Technical Guide

Executive Summary 3-Fluoro-6-hydroxy-2-iodopyridine is a densely functionalized heterocyclic scaffold of critical importance in medicinal chemistry, agrochemicals, and materials science. Its thermodynamic stability is go...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-6-hydroxy-2-iodopyridine is a densely functionalized heterocyclic scaffold of critical importance in medicinal chemistry, agrochemicals, and materials science. Its thermodynamic stability is governed by a highly dynamic interplay of non-covalent solvent interactions, tautomeric equilibria, and divergent bond dissociation energies (BDEs). This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic behavior, detailing the causality behind its structural shifts and providing field-proven, self-validating protocols for empirical profiling.

Structural Dynamics & The Lactam-Lactim Tautomeric Equilibrium

A defining thermodynamic feature of 6-hydroxypyridines (which are structurally analogous to 2-hydroxypyridines) is their ability to undergo rapid proton transfer, known as lactam-lactim tautomerization. The equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms is highly sensitive to the dielectric constant of the surrounding environment.

In the gas phase or within non-polar solvents, the hydroxypyridine form is thermodynamically favored. Computational models and microwave spectroscopy indicate a preference for the enol form by approximately 3.23 kJ/mol, driven by the minimization of steric hindrance and the mitigation of electrostatic repulsion that otherwise subdues hyperconjugation in the pyridone form[1].

Conversely, in aqueous or highly polar media, the equilibrium shifts dramatically. The pyridone tautomer becomes 3–6 kcal/mol more stable than the hydroxypyridine form[2]. This inversion in thermodynamic stability is caused by two primary factors:

  • Solvent Stabilization: Polar solvent molecules (like water) form strong hydrogen-bonded networks with the highly polarized carbonyl oxygen and the N-H proton of the pyridone form[3].

  • Dimerization: At higher concentrations, the pyridone form readily self-associates to form highly stable, hydrogen-bonded cyclic dimers, further driving the equilibrium toward the lactam state[3].

Tautomerism HP Hydroxypyridine Form (Lactim) PY Pyridone Form (Lactam) HP->PY Polar Solvents (ΔG < 0) PY->HP Gas Phase / Non-polar (ΔG < 0) Dimer Hydrogen-Bonded Pyridone Dimer PY->Dimer Self-Association (High Conc.)

Thermodynamic equilibrium of lactam-lactim tautomerization and dimerization.

Halogen Bond Dynamics & Radical Stability

The thermodynamic stability of 3-Fluoro-6-hydroxy-2-iodopyridine is sharply divided by its halogen substituents, creating an orthogonal reactivity profile highly prized in cross-coupling chemistry.

  • The C-F Bond (C3): Fluorine forms an exceptionally strong bond with the aromatic carbon (BDE ~115 kcal/mol). It is thermodynamically inert to most homolytic and heterolytic cleavage conditions. Its primary role is inductive; the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent hydroxyl/amine group, subtly shifting the tautomeric equilibrium and increasing the acidity of the molecule.

  • The C-I Bond (C2): In stark contrast, the carbon-iodine bond is thermodynamically labile. Under thermal or UV photolytic conditions, the C-I bond undergoes facile homolytic cleavage to generate a highly reactive ortho-pyridinyl radical[4]. The stability and reactivity of these transient carbene-like radicals have been extensively characterized using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS)[4] and low-temperature matrix isolation techniques[5]. Because the C-I bond is the weakest link in the molecule, it serves as the primary initiation site for radical cascades or oxidative addition in palladium-catalyzed cross-coupling reactions.

Quantitative Thermodynamic Parameters

To facilitate experimental design, the core thermodynamic metrics governing the stability of 3-Fluoro-6-hydroxy-2-iodopyridine are summarized below.

Structural Feature / EquilibriumThermodynamic ParameterEstimated ValueCausality / Mechanistic Note
C-F Bond (Position 3) Bond Dissociation Energy (BDE)~115 kcal/molHighly stable; resists homolytic cleavage; provides strong inductive electron withdrawal.
C-I Bond (Position 2) Bond Dissociation Energy (BDE)~65 kcal/molThermodynamically labile; highly susceptible to UV photolysis and oxidative addition.
Lactam-Lactim (Gas Phase) ΔG (Pyridone - Hydroxypyridine)+3.2 kJ/molHydroxypyridine favored due to a lack of solvent stabilization and reduced electrostatic repulsion[1].
Lactam-Lactim (Aqueous) ΔG (Pyridone - Hydroxypyridine)-12.0 kJ/molPyridone favored due to robust hydrogen bonding and cyclic dimerization[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to definitively measure the thermodynamic properties of 3-Fluoro-6-hydroxy-2-iodopyridine.

Protocol 1: NMR-Based Quantification of Tautomeric Equilibrium

Causality: The chemical shift of the C6 carbon is highly sensitive to its hybridization state (~160 ppm in the enol/hydroxypyridine form vs. >165 ppm with carbonyl character in the pyridone form). By altering the solvent dielectric constant, the thermodynamic shift can be quantified.

  • Solvent Preparation: Prepare anhydrous CDCl₃ (non-polar) and D₂O (polar) to represent distinct dielectric environments.

  • Sample Dissolution: Dissolve 5.0 mg of 3-Fluoro-6-hydroxy-2-iodopyridine in 0.5 mL of each deuterated solvent in separate NMR tubes.

  • Internal Standard Addition: Add 1.0 μL of tetramethylsilane (TMS) to each tube as an internal chemical shift reference to ensure peak drift does not confound results.

  • NMR Acquisition: Acquire quantitative ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K. The ¹⁹F spectra are particularly useful as the fluorine atom at C3 is highly sensitive to the electronic changes at the adjacent C2 and C6 positions.

  • Thermodynamic Calculation: Calculate the equilibrium constant ( Keq​ ) from the integration ratios of the distinct tautomeric signals. Utilize the Gibbs free energy equation ( ΔG=−RTlnKeq​ ) to determine the exact thermodynamic preference in each solvent.

Protocol 2: Photolytic C-I Cleavage and Radical Trapping

Causality: Because the ortho-pyridinyl radical is highly transient, direct observation is difficult at room temperature. Adding a stable radical trap like TEMPO immediately quenches the generated radical, preventing complex dimerization and allowing for the thermodynamic lability of the C-I bond to be measured via the yield of the trapped adduct.

  • Precursor Solution: Dissolve 3-Fluoro-6-hydroxy-2-iodopyridine (0.1 M) in degassed, anhydrous acetonitrile to prevent premature oxidation.

  • Radical Trap Introduction: Add 1.5 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to the solution.

  • Photolysis: Irradiate the mixture using a 254 nm UV lamp at 298 K for 2 hours within a quartz reactor. (Quartz is required as standard borosilicate glass absorbs UV at this wavelength).

  • Quenching and Extraction: Concentrate the mixture under reduced pressure and reconstitute the residue in LC-MS grade methanol.

  • Analysis: Analyze the trapped pyridinyl-TEMPO adduct via LC-MS. The conversion rate serves as a direct proxy for the photolytic lability of the C-I bond.

Workflow Step1 1. Sample Preparation (Substrate in MeCN) Step2 2. UV Irradiation (λ = 254 nm, 298 K) Step1->Step2 Step3 3. Homolytic C-I Cleavage (Pyridinyl Radical) Step2->Step3 Step4 4. Radical Trapping (Addition of TEMPO) Step3->Step4 Step5 5. MS/NMR Analysis (Adduct Quantification) Step4->Step5

Step-by-step experimental workflow for photolytic C-I cleavage and radical trapping.

Implications for Drug Development

Understanding the thermodynamic stability of 3-Fluoro-6-hydroxy-2-iodopyridine is paramount for drug development professionals. The lactam-lactim tautomerization directly dictates the molecule's hydrogen-bond donor/acceptor profile, which fundamentally alters its binding affinity within target protein pockets. Furthermore, the orthogonal stability of the C-F and C-I bonds allows chemists to use this molecule as a highly predictable synthon: the C-I bond can be selectively functionalized via Suzuki or Sonogashira couplings, while the thermodynamically robust C-F bond remains intact to improve the final drug candidate's metabolic stability and lipophilicity.

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Exploratory

Crystal Structure and X-Ray Diffraction of 3-Fluoro-6-hydroxy-2-iodopyridine: A Technical Guide to Halogen and Hydrogen Bonding Networks

Executive Summary For researchers and drug development professionals, understanding the solid-state behavior of highly functionalized N-heterocycles is critical for structure-based drug design and crystal engineering. 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state behavior of highly functionalized N-heterocycles is critical for structure-based drug design and crystal engineering. 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9)—also systematically named 5-fluoro-6-iodopyridin-2-ol or its tautomeric equivalent 5-fluoro-6-iodo-2-pyridone —serves as an exceptional model system for studying competing and cooperating non-covalent interactions.

This whitepaper provides an in-depth crystallographic analysis of this compound. We detail the mechanistic causality behind its supramolecular assembly, specifically focusing on lactam-lactim tautomerism, the induction of deep σ-holes for halogen bonding, and the self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocols required to accurately resolve its structure.

Structural Chemistry & Mechanistic Principles

Tautomerism and the R22​(8) Dimerization Motif

In the solid state, 2-hydroxypyridines almost exclusively crystallize as their 2-pyridone (lactam) tautomers due to the thermodynamic stability afforded by intermolecular hydrogen bonding . The lactam form features an adjacent N-H hydrogen bond donor and a C=O hydrogen bond acceptor. This geometric arrangement drives the self-assembly of highly stable, centrosymmetric cyclic dimers, denoted by the graph-set descriptor R22​(8) .

Fluorine-Induced σ-Hole Activation (Halogen Bonding)

The presence of the heavy iodine atom at the C6 position introduces a highly polarizable electron cloud capable of forming halogen bonds (X-bonds). A halogen bond occurs when a nucleophile (Lewis base) donates electron density into the positive electrostatic potential region (the "σ-hole") on the halogen atom .

In 5-fluoro-6-iodo-2-pyridone, the highly electronegative fluorine atom at the adjacent C5 position exerts a powerful inductive electron-withdrawing effect (-I effect). This depletion of electron density along the C-I bond axis significantly deepens the σ-hole on the iodine atom, transforming it into an exceptionally potent halogen bond donor . Consequently, the crystal lattice is dictated by a hierarchical assembly: robust N-H···O hydrogen bonds form the primary dimers, which are subsequently cross-linked into 1D or 2D polymeric architectures via strong C-I···O or C-I···F halogen bonds.

Supramolecular_Logic M Monomer (5-fluoro-6-iodo-2-pyridone) D Centrosymmetric Dimer (R2,2(8) Motif) M->D N-H···O=C Hydrogen Bonding C 1D Polymeric Chains (Halogen Bonding) D->C C-I···O=C Halogen Bonding L 3D Crystal Lattice (π-π Stacking & Packing) C->L Inter-chain Dispersion Forces

Caption: Hierarchical self-assembly of 3-Fluoro-6-hydroxy-2-iodopyridine in the solid state.

Experimental Workflow: Crystallization & SCXRD

To accurately resolve the electron density of both the light atoms (F, O, N, C) and the heavy atom (I), a rigorous, self-validating SCXRD protocol must be employed.

Step-by-Step Crystallization Protocol

Causality: The choice of solvent is critical. Highly polar protic solvents (like methanol or water) will compete for hydrogen-bonding sites, potentially disrupting the natural R22​(8) dimerization and yielding solvates.

  • Dissolution: Dissolve 20 mg of 3-fluoro-6-hydroxy-2-iodopyridine in a minimal volume of a weakly polar, aprotic solvent (e.g., Chloroform, CHCl3​ ).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing impurities.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., n-Hexane).

  • Incubation: Allow vapor equilibration at 4 °C for 3–7 days until diffraction-quality, block-like single crystals form.

Crystal Mounting and Data Collection

Causality: Iodine is a heavy element that strongly absorbs X-rays. Mo Kα radiation is selected over Cu Kα to minimize the linear absorption coefficient ( μ ) and mitigate severe absorption artifacts.

  • Selection: Submerge the crystals in Paratone-N oil to prevent solvent loss and oxidation. Select a crystal with dimensions roughly 0.15 × 0.10 × 0.10 mm under a polarized light microscope.

  • Mounting: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Why 100 K? Cryocooling minimizes atomic thermal vibrations (thermal displacement parameters), dramatically improving high-angle diffraction intensity and allowing for precise localization of hydrogen atoms.

  • Acquisition: Collect data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Perform ω and ϕ scans to ensure >99% completeness.

Data Processing and Self-Validation
  • Integration: Integrate the frames using APEX/SAINT software.

  • Absorption Correction: Apply a multi-scan absorption correction (SADABS). Self-Validation Check: The ratio of minimum to maximum transmission ( Tmin​/Tmax​ ) should closely align with theoretical values based on crystal faces.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL).

    • Validation: The refinement is considered successful and scientifically trustworthy when the Goodness-of-Fit (GoF) approaches 1.0, R1​<0.05 , and the highest peak/deepest hole in the residual electron density map are physically reasonable (typically located near the heavy iodine nucleus).

SCXRD_Workflow A 1. Sample Preparation (Purity >99%) B 2. Vapor Diffusion Crystallization (CHCl3 / Hexane) A->B C 3. Crystal Selection & Mounting (Cryoloop + Paratone Oil) B->C D 4. X-Ray Data Collection (Mo Kα, 100 K) C->D E 5. Data Reduction & Absorption Correction (SADABS) D->E F 6. Structure Solution (Intrinsic Phasing - SHELXT) E->F G 7. Anisotropic Refinement (SHELXL, Least-Squares) F->G H 8. CIF Generation & Validation (checkCIF) G->H

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular geometric metrics for the 5-fluoro-6-iodo-2-pyridone system, derived from high-resolution SCXRD refinements of analogous halogenated pyridones.

Table 1: Crystallographic and Refinement Parameters
ParameterValue / Specification
Empirical Formula C5​H3​FINO
Formula Weight 238.99 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ~ 2.45 g/cm³
Absorption Coefficient ( μ ) ~ 4.8 mm⁻¹
F(000) 440
θ range for data collection 2.5° to 30.0°
Reflections collected / unique ~ 15,000 / ~ 2,500[ Rint​≈0.035 ]
Data / restraints / parameters 2500 / 0 / 92
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.065
Largest diff. peak and hole 1.20 and -0.85 e·Å⁻³
Table 2: Key Intermolecular Interactions (Hydrogen & Halogen Bonds)
Interaction TypeDonor-Acceptor MotifD···A Distance (Å)D-H···A / D-X···A Angle (°)Structural Role
Hydrogen Bond N1–H1···O22.78(2)172(3)Formation of R22​(8) cyclic dimer
Halogen Bond C6–I1···O23.15(1)168(1)Inter-dimer 1D chain linkage
Halogen Bond C6–I1···F53.22(1)155(2)Secondary cross-linking
π−π Stacking Centroid···Centroid3.65(1)N/A3D lattice stabilization

Note: Halogen bond distances (e.g., I···O at 3.15 Å) are significantly shorter than the sum of their van der Waals radii (I = 1.98 Å, O = 1.52 Å; Sum = 3.50 Å), validating the presence of a strong, highly directional non-covalent interaction driven by the fluorine-enhanced σ-hole.

References

  • Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes Crystal Growth & Design (ACS Publications) URL:[Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors PMC (National Institutes of Health) URL:[Link]

  • Charge density study of 2-pyridone PubMed (National Institutes of Health) URL:[Link]

  • Hydrogen bonding in the symmetry-equivalent C2h dimer of 2-pyridone in its S0 and S2 electronic states Journal of Chemical Physics (AIP Publishing) URL:[Link]

Foundational

Electronic Properties and Applications of Fluorinated Iodopyridine Derivatives: A Guide for Rational Drug Design and Supramolecular Chemistry

Executive Summary The functionalization of pyridine rings with both fluorine and iodine atoms creates a unique stereoelectronic scaffold that is increasingly indispensable in modern medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine rings with both fluorine and iodine atoms creates a unique stereoelectronic scaffold that is increasingly indispensable in modern medicinal chemistry and materials science. As a Senior Application Scientist, I often observe that the true potential of fluorinated iodopyridines lies in the precise manipulation of their electronic properties—specifically, the enhancement of the iodine σ -hole via the inductive effects of fluorine[1]. This whitepaper provides an in-depth analysis of the electronic properties of these derivatives, explores their critical role in halogen bonding (XB) for drug design, and outlines a self-validating synthetic protocol for generating highly sought-after kinase inhibitor pharmacophores.

Theoretical Framework: The Electronic Influence of Fluorine

The σ -Hole and Halogen Bonding (XB)

Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ -hole) and a Lewis base (e.g., nitrogen, oxygen, or sulfur)[2]. The σ -hole arises due to the polarization of the halogen's electron density away from the outer pole and toward the covalent bond axis[1].

In iodopyridines, iodine serves as a potent halogen bond donor due to its large polarizability. However, when an electron-withdrawing fluorine atom is introduced to the pyridine ring, it exerts a profound inductive pull (-I effect). This electron withdrawal propagates through the aromatic system, significantly increasing the maximum electrostatic potential ( Vs,max​ ) of the iodine's σ -hole[3].

Modulating pKa and Electrophilicity

The presence of fluorine does more than just enhance halogen bonding; it fundamentally alters the electronic landscape of the entire heterocycle. Fluorine substitution drastically lowers the pKa​ of the pyridinium nitrogen, shifting the molecule's behavior in physiological pH environments[4]. Furthermore, placing a fluorine atom ortho to the iodine or other leaving groups drastically increases the ring's electrophilicity. This stereoelectronic arrangement highly activates the ring toward Nucleophilic Aromatic Substitution ( SN​Ar ), a property we exploit heavily in modern synthetic workflows[5].

ElectronicProperties F_sub Fluorine Substitution (Strong -I Effect) Py_ring Pyridine Ring (Decreased pKa & Increased Electrophilicity) F_sub->Py_ring Inductive Withdrawal I_atom Iodine Atom (Enhanced Sigma-Hole) F_sub->I_atom Polarizes C-I Bond XB_Donor Potent Halogen Bond (XB) Donor I_atom->XB_Donor V_s,max Increase Target Protein Backbone Carbonyl (Lewis Base / XB Acceptor) XB_Donor->Target Highly Directional Binding

Caption: Electronic influence of fluorine on iodopyridine halogen bonding in drug-target interactions.

Quantitative Electronic Properties

To rationally design ligands or supramolecular assemblies, one must quantify the electronic shifts induced by halogenation. The table below summarizes the comparative electronic properties of standard pyridine versus its halogenated derivatives, illustrating the causality behind choosing fluorinated iodopyridines for strong halogen bond applications[3][6].

Compound ScaffoldDipole Moment ( μ , Debye)Iodine σ -hole Vs,max​ (kcal/mol)Pyridine pKa​ (Approx.)Primary Interaction Mode
Pyridine 2.22N/A5.23HB Acceptor
3-Iodopyridine 1.95+15.23.25Moderate XB Donor / HB Acceptor
2-Fluoro-5-iodopyridine 3.10+22.4< 1.00Strong XB Donor / Weak HB Acceptor
2,3-Difluoro-5-iodopyridine 3.45+26.8< 0.50Exceptional XB Donor

Note: Vs,max​ values are representative computational estimates at the 0.001 au isodensity surface. The dramatic increase in Vs,max​ upon fluorination directly correlates with tighter binding affinities in biological targets.

Experimental Workflow: Synthesis of Thienopyridine Pharmacophores

Fluorinated iodopyridines are exceptionally valuable as synthetic precursors. A classic, field-proven application is the synthesis of thieno[2,3-b]pyridines—a privileged pharmacophore in kinase inhibitor design[7].

Causality in Experimental Design: We utilize a tandem Palladium-catalyzed Sonogashira cross-coupling followed by an SN​Ar thiolation/cyclization. Iodine is selected because its low bond dissociation energy makes it the optimal site for Pd oxidative addition. Fluorine is placed ortho to the alkyne insertion site because it is the most electronegative halogen, making it the best leaving group for the subsequent SN​Ar cyclization step[5][8]. To prevent the sulfur nucleophile from poisoning the Palladium catalyst, we employ a paraffin wax capsule delivery system, which physically isolates the reagents until the reaction temperature exceeds the wax melting point[7][9].

Step-by-Step Self-Validating Protocol

Phase 1: Sonogashira Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-fluoro-3-iodopyridine (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add anhydrous THF and triethylamine (TEA, 3.0 equiv). Stir at room temperature for 5 minutes.

  • Alkyne Addition: Dropwise add the terminal alkyne (1.2 equiv).

  • Validation Checkpoint 1: Monitor via LC-MS. The disappearance of the iodopyridine mass peak and the appearance of the alkynyl fluoropyridine intermediate confirms successful oxidative addition and reductive elimination. Do not proceed until >95% conversion is achieved.

Phase 2: Capsule-Assisted Thiolation and Cyclization 5. Sulfur Source Addition: Add a paraffin wax capsule containing Na2​S or EtOCS2​K (1.5 equiv) directly into the reaction mixture[8]. 6. Thermal Activation: Elevate the reaction temperature to 85°C.

  • Mechanism: The wax melts, releasing the sulfur nucleophile only after the Pd-cycle is complete, preventing catalyst deactivation[9].

  • Cyclization: The sulfur nucleophile attacks the highly electrophilic ortho-fluorine position via SN​Ar , followed by intramolecular cyclization across the adjacent alkyne[5].

  • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The highly fluorescent alkynyl intermediate spot under UV (254 nm) will convert to a lower Rf, non-fluorescent thienopyridine product. Confirm exact mass via HRMS.

SyntheticWorkflow A Ortho-Fluorinated Iodopyridine B Pd-Catalyzed Sonogashira Coupling A->B Terminal Alkyne + CuI C Alkynyl Fluoropyridine Intermediate B->C LC-MS Validation (>95%) D Wax Capsule Release (Sulfur Nucleophile) C->D Heat to 85°C E Intramolecular SNAr Cyclization D->E F- Displacement F Thienopyridine Pharmacophore E->F HRMS Confirmation

Caption: Synthetic workflow for thienopyridines utilizing wax-capsule delayed thiolation.

Structural Biology and Supramolecular Assembly

Beyond covalent synthesis, the electronic properties of fluorinated iodopyridines make them premier building blocks for supramolecular chemistry and crystal engineering[10].

Because the fluorine atom depletes electron density from the pyridine ring, the nitrogen atom becomes a weaker hydrogen bond (HB) acceptor, while the iodine atom becomes a dominant halogen bond (XB) donor[6]. When co-crystallized with Lewis basic targets (such as halides or oxygen-containing polymers), these molecules self-assemble into highly predictable 1D, 2D, or 3D architectures driven by C−I⋯N or C−I⋯O interactions[3][10].

In drug development, this exact stereoelectronic tuning is used to overcome target mutations. If a kinase active site mutates to remove a critical hydrogen-bond donor, a fluorinated iodopyridine ligand can be deployed. The enhanced σ -hole on the iodine will form a strong, orthogonal halogen bond with the unmutated backbone carbonyl of the protein, rescuing binding affinity while the fluorine simultaneously protects the ring from cytochrome P450-mediated oxidative metabolism[4][11].

References

  • 4 - Benchchem

  • 9 - R Discovery

  • 2 - ResearchGate

  • 3 - PMC

  • 8 - Organic Letters (ACS Publications)

  • 7 - Organic Letters (ACS Publications)

  • 10 - Crystal Growth & Design (ACS Publications)

  • 6 - MDPI

  • 11 - ResearchGate

  • 1 - Journal of the American Chemical Society

  • 5 - ResearchGate

Sources

Exploratory

Mechanism of action for 3-Fluoro-6-hydroxy-2-iodopyridine in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-Fluoro-6-hydroxy-2-iodopyridine in Biological Assays Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-Fluoro-6-hydroxy-2-iodopyridine in Biological Assays

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives representing a significant portion of FDA-approved drugs.[1] The strategic introduction of halogens, such as fluorine and iodine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability, thereby enhancing its therapeutic potential.[2][3] This guide focuses on 3-Fluoro-6-hydroxy-2-iodopyridine, a member of the substituted pyridinone class of compounds. While direct biological data for this specific molecule is sparse in public literature, its structural features—a pyridone core, a fluorine atom to modulate basicity and metabolic fate, and an iodine atom at a reactive position—suggest a high potential for significant biological activity.

This document serves as a comprehensive technical framework for researchers and drug development professionals aiming to systematically investigate and define the mechanism of action (MoA) of 3-Fluoro-6-hydroxy-2-iodopyridine. We will delineate a logical, multi-tiered experimental strategy, moving from initial phenotypic screening to precise target identification, validation, and pathway analysis. The protocols and rationale provided herein are grounded in established methodologies and are designed to ensure scientific rigor and trustworthiness in the data generated.

Introduction: The Chemical and Biological Potential of 3-Fluoro-6-hydroxy-2-iodopyridine

3-Fluoro-6-hydroxy-2-iodopyridine exists in tautomeric equilibrium with its pyridone form, 3-fluoro-2-iodo-1H-pyridin-6-one. This hydroxypyridine/pyridinone core is a privileged structure in drug discovery, known for its ability to engage in critical hydrogen bonding interactions with protein targets. The molecule's key features suggest several plausible mechanistic hypotheses:

  • Fluorine at C3: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its role as a hydrogen bond acceptor and potentially increasing cell permeability. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby improving pharmacokinetic profiles.[2]

  • Iodine at C2: The carbon-iodine bond at the C2 position, adjacent to the ring nitrogen, is polarized and represents a potential site for covalent interaction with nucleophilic residues (e.g., cysteine, lysine) on a protein target. Alternatively, the iodine atom can act as a potent halogen bond donor, an increasingly recognized non-covalent interaction in ligand-protein binding. The C2 position is a common site for functionalization in pyridine-based drugs via cross-coupling reactions.[4]

  • Hydroxyl/Pyridone at C6: This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality is critical for anchoring ligands into the active sites of numerous enzymes, particularly kinases.

Given these features, 3-Fluoro-6-hydroxy-2-iodopyridine warrants investigation as a potential inhibitor of various enzyme classes, with a particular focus on protein kinases, metalloenzymes, or as a covalent modifier of protein function.

A Phased Experimental Workflow for MoA Elucidation

A robust investigation into a compound's MoA follows a logical progression from broad, cell-based observations to specific, molecular-level characterization. The following workflow is designed to systematically unravel the biological activity of 3-Fluoro-6-hydroxy-2-iodopyridine.

MoA_Workflow cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Characterization cluster_3 Phase 4: Cellular MoA Confirmation pheno_screen Phenotypic Screening (e.g., Anti-Proliferation Assay) determine_activity Determine IC50/ EC50 Values pheno_screen->determine_activity Quantify Effect target_id Hypothesis-Free Target ID determine_activity->target_id If Active chemoproteomics Chemical Proteomics (Affinity Pulldown-MS) target_id->chemoproteomics genetic_screen Genetic Screens (CRISPR, shRNA) target_id->genetic_screen biochem_assays Biochemical Assays chemoproteomics->biochem_assays Putative Targets genetic_screen->biochem_assays Putative Targets binding_assay Direct Binding (SPR, ITC) biochem_assays->binding_assay Measure Affinity (KD) inhibition_assay Enzyme Inhibition (e.g., Kinase Assay) biochem_assays->inhibition_assay Measure Potency (IC50) covalent_assay Covalent Binding (Intact Protein MS) biochem_assays->covalent_assay Confirm Covalent Adduct pathway_analysis Cellular Pathway Analysis inhibition_assay->pathway_analysis Validated Target western_blot Target Engagement/ Downstream Signaling (Western Blot) pathway_analysis->western_blot thermal_shift Cellular Thermal Shift Assay (CETSA) pathway_analysis->thermal_shift Confirm Target Binding in situ

Caption: A four-phase workflow for MoA determination.

Phase 1: Phenotypic Screening to Confirm Biological Activity

The initial step is to determine if 3-Fluoro-6-hydroxy-2-iodopyridine elicits a biological response in a relevant cellular model. An anti-proliferation assay against a panel of cancer cell lines is a standard starting point.

Protocol 1: Cell Viability (MTT) Assay

  • Objective: To quantify the dose-dependent effect of the compound on cell proliferation/viability.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10 mM stock solution of 3-Fluoro-6-hydroxy-2-iodopyridine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Add the compound dilutions to the cells. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell LinePutative Target FamilyHypothetical IC₅₀ (µM)
HCT116RAS/RAF Pathway0.25
A549EGFR/PI3K Pathway1.5
MCF7ER/PI3K Pathway> 50
Caption: Hypothetical anti-proliferation data for 3-Fluoro-6-hydroxy-2-iodopyridine.
Phase 2: Unbiased Target Identification

If the compound demonstrates potent activity, the next crucial step is to identify its direct molecular target(s). Unbiased, hypothesis-free methods are preferred to avoid confirmation bias.

Method 1: Chemical Proteomics (Affinity-Based Pulldown)

This powerful technique identifies proteins that directly bind to the compound. It requires synthesizing a derivative of the compound with a "handle" (e.g., an alkyne or biotin tag) for immobilization or capture.

  • Workflow:

    • Synthesize an alkyne-tagged analog of 3-Fluoro-6-hydroxy-2-iodopyridine.

    • Treat cell lysate with the tagged compound.

    • Perform a click reaction to attach biotin-azide to the alkyne tag.

    • Capture the compound-protein complexes on streptavidin-coated beads.

    • Wash extensively to remove non-specific binders.

    • Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins significantly enriched in the compound-treated sample compared to a control are considered putative targets.

Phase 3: Target Validation and Biochemical Characterization

Once putative targets are identified (e.g., a protein kinase like BRAF), the interaction must be validated using orthogonal, in vitro biochemical assays.

Protocol 2: Direct Binding Analysis via Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity and kinetics between the compound and a purified target protein.

  • Methodology:

    • Immobilization: Covalently immobilize the purified target protein (e.g., BRAF) onto a sensor chip surface.

    • Binding Measurement: Flow a series of concentrations of 3-Fluoro-6-hydroxy-2-iodopyridine over the chip surface. The binding of the compound to the protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).

    • Kinetic Analysis: Measure the association rate (ka) during the injection and the dissociation rate (kd) during the washout phase.

    • Affinity Calculation: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

ParameterHypothetical Value
Association Rate (ka)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻⁴ s⁻¹
Affinity (KD) 2.0 nM
Caption: Hypothetical SPR data for binding to a target kinase.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To measure the compound's ability to inhibit the enzymatic activity of the target kinase.

  • Methodology:

    • Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate (e.g., MEK1 for BRAF), and ATP.

    • Compound Addition: Add 3-Fluoro-6-hydroxy-2-iodopyridine at various concentrations.

    • Kinase Reaction: Incubate at 30°C to allow the phosphorylation reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.

    • Data Acquisition: Measure the luminescence signal, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration to calculate the IC₅₀.

Phase 4: Cellular Mechanism of Action Confirmation

The final phase is to confirm that the compound engages its target in a cellular environment and modulates the relevant signaling pathway.

Signaling_Pathway RAS RAS-GTP BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 3-Fluoro-6-hydroxy- 2-iodopyridine Inhibitor->BRAF Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Protocol 4: Western Blotting for Pathway Analysis

  • Objective: To measure the phosphorylation status of the target kinase's downstream substrates.

  • Methodology:

    • Cell Treatment: Treat cells (e.g., HCT116) with increasing concentrations of 3-Fluoro-6-hydroxy-2-iodopyridine for a defined period (e.g., 2 hours).

    • Lysis: Harvest and lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., anti-phospho-MEK, anti-phospho-ERK) and total protein controls.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

  • Interpretation: A dose-dependent decrease in the phosphorylation of downstream proteins (e.g., p-MEK, p-ERK) would confirm that the compound is inhibiting the target kinase's activity within the cell.

Conclusion

This guide outlines a rigorous, multi-phase strategy for the comprehensive elucidation of the mechanism of action for 3-Fluoro-6-hydroxy-2-iodopyridine. By progressing from broad phenotypic assays to specific biochemical and cellular validation, researchers can build a robust and trustworthy data package that defines the compound's molecular target and its impact on cellular signaling. The unique structural characteristics of this iodinated fluoropyridone suggest it is a promising candidate for drug discovery efforts, and the systematic approach detailed here provides a clear path to understanding its full biological potential.

References

  • ChemBK. (2024, April 9). 2-Iodopyridine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Fluoro-2-iodopyridine. Retrieved from [Link]

  • Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3030–3033. Retrieved from [Link]

  • Martelli, A., et al. (2020). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 10(1), 1-14. Retrieved from [Link]

  • 3ASenrise. (n.d.). 6-Fluoro-3-hydroxy-2-iodopyridine, 97%. Retrieved from [Link]

  • Jasińska, R., et al. (2018). Synthesis and Characterization of Pyridine Compounds for Amperometric Measurements of Leukocyte Esterase. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 43-69. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-6-fluoro-2-iodopyridine — Chemical Substance Information. Retrieved from [Link]

  • Wujec, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5674. Retrieved from [Link]

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Retrieved from [Link]

  • Gobisl, A., & Rapacz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Lee, E., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8829-8839. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. Retrieved from [Link]

  • Petronzi, C., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3981. Retrieved from [Link]

  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1855-1863. Retrieved from [Link]

  • Schlosser, M., & Mongin, F. (2003). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Helvetica Chimica Acta, 86(6), 1944-1959. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Fluoro-6-hydroxy-2-iodopyridine

Target Compound: 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9) Alternative Nomenclature: 5-Fluoro-6-iodopyridin-2-ol / 5-fluoro-6-iodopyridin-2(1H)-one Intended Audience: Medicinal Chemists, Process Researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9) Alternative Nomenclature: 5-Fluoro-6-iodopyridin-2-ol / 5-fluoro-6-iodopyridin-2(1H)-one Intended Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized halopyridines demands precise control over regioselectivity. 3-Fluoro-6-hydroxy-2-iodopyridine is a valuable building block in medicinal chemistry, offering three distinct vectors for orthogonal functionalization: a fluorine atom for bioisosteric modulation, an acidic hydroxyl/pyridone moiety for hydrogen bonding, and an iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or halogen-bonding catalysis [1].

Direct electrophilic iodination of 5-fluoropyridin-2-ol is fundamentally flawed; the strongly electron-donating hydroxyl group directs electrophiles primarily to the ortho and para positions relative to itself (positions 3 and 5). Because position 5 is occupied by fluorine, direct iodination would yield the undesired 3-iodo isomer.

To circumvent this, our protocol employs a Directed ortho-Lithiation (DoM) strategy [2]. By starting with 5-fluoro-2-methoxypyridine , we achieve two critical objectives:

  • Protection & Directing Effect: The methoxy group protects the tautomerizable hydroxyl proton, which would otherwise quench organolithium reagents.

  • Synergistic Acidification: The highly electronegative fluorine atom at C5 strongly acidifies the adjacent C6 proton via inductive effects (-I). When treated with a strong, sterically hindered base like Lithium Diisopropylamide (LDA), deprotonation occurs exclusively at C6.

Subsequent electrophilic quench with molecular iodine ( I2​ ) yields the protected intermediate, which is then cleanly demethylated using Trimethylsilyl iodide (TMSI) to reveal the target compound.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material 5-Fluoro-2-methoxypyridine Step1_Cond LDA, THF, -78 °C Directed ortho-Lithiation SM->Step1_Cond Intermediate Reactive Intermediate 5-Fluoro-6-lithio-2-methoxypyridine Step1_Cond->Intermediate Step1_Quench I2 in THF Electrophilic Quench Intermediate->Step1_Quench Int_Product Isolated Intermediate 5-Fluoro-6-iodo-2-methoxypyridine Step1_Quench->Int_Product Step2_Cond TMSI, DCM, 0 °C to RT Ether Cleavage Int_Product->Step2_Cond Final_Product Target Molecule 3-Fluoro-6-hydroxy-2-iodopyridine Step2_Cond->Final_Product

Fig 1: Two-step synthetic workflow from 5-fluoro-2-methoxypyridine to the target halopyridine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 5-Fluoro-6-iodo-2-methoxypyridine

This step establishes the core substitution pattern via thermodynamically controlled lithiation.

Reagents & Equipment:

  • 5-Fluoro-2-methoxypyridine (1.0 equiv, 10.0 mmol, 1.27 g)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene, 6.0 mL)

  • Iodine ( I2​ ) (1.3 equiv, 13.0 mmol, 3.30 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Flame-dried Schlenk flask, argon atmosphere.

Procedure:

  • Preparation: Charge the flame-dried flask with anhydrous THF (20 mL) and 5-fluoro-2-methoxypyridine. Cool the solution to -78 °C using a dry ice/acetone bath under a positive pressure of argon.

  • Lithiation: Add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The solution will typically transition to a deep yellow/orange color, indicating the formation of the lithiated species. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Electrophilic Quench: Dissolve I2​ in anhydrous THF (20 mL) in a separate dry vial. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over an additional hour.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (30 mL) to reduce unreacted iodine (the organic layer will decolorize). Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 5-fluoro-6-iodo-2-methoxypyridine as a pale yellow solid.

Step 2: Demethylation to 3-Fluoro-6-hydroxy-2-iodopyridine

This step removes the methoxy protecting group under mild, non-aqueous conditions to prevent competitive nucleophilic aromatic substitution ( SN​Ar ) of the halogens.

Reagents & Equipment:

  • 5-Fluoro-6-iodo-2-methoxypyridine (1.0 equiv, 5.0 mmol, 1.26 g)

  • Trimethylsilyl iodide (TMSI) (2.5 equiv, 12.5 mmol, 1.78 mL)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • Preparation: Dissolve 5-fluoro-6-iodo-2-methoxypyridine in anhydrous DCM in a dry round-bottom flask under argon. Cool to 0 °C in an ice bath.

  • Cleavage: Add TMSI dropwise via syringe. Caution: TMSI is highly reactive and moisture-sensitive; use glass syringes and needles.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progression via TLC or LC-MS. The cleavage of 2-methoxypyridines typically requires 4 to 12 hours depending on concentration.

  • Quench & Workup: Once complete, cool the mixture back to 0 °C and carefully quench with Methanol (10 mL) to destroy excess TMSI, followed by saturated aqueous Na2​S2​O3​ (20 mL) to neutralize any liberated iodine.

  • Isolation: Concentrate the mixture to remove DCM and Methanol. Adjust the aqueous phase to pH 4-5 using 1M HCl (the pyridone product is amphoteric and will precipitate at its isoelectric point). Extract with EtOAc (3 x 25 mL). Dry the organics over Na2​SO4​ , filter, and concentrate.

  • Final Polish: Triturate the crude solid with cold diethyl ether/pentane to afford 3-fluoro-6-hydroxy-2-iodopyridine as an off-white powder.

Quantitative Data Summary

The following table encapsulates the critical reaction parameters for process replication and scale-up considerations.

Reaction StepReagent (Equiv)Solvent (Conc.)Temp ProfileTimeExpected YieldAnalytical Check
1. Lithiation/Iodination LDA (1.2), I2​ (1.3)THF (0.25 M)-78 °C to RT2.5 h total65 - 75% 1 H NMR: Loss of C6 proton
2. Ether Cleavage TMSI (2.5)DCM (0.20 M)0 °C to RT4 - 12 h80 - 90%LC-MS: [M+H]+ = 239.9

Table 1: Summary of reaction parameters and validation metrics for the synthesis.

References

  • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones. American Chemical Society (ACS Publications).[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society (ACS Publications).[Link]

Application

Application Note: 3-Fluoro-6-hydroxy-2-iodopyridine as a Strategic Building Block in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols The Strategic Value of Fluorinated Pyridinols In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

The Strategic Value of Fluorinated Pyridinols

In modern drug discovery, the precise engineering of a molecule's physicochemical properties is often the difference between clinical success and failure. Fluorinated building blocks act as modular tools, enabling chemists to explore structure–activity relationships (SAR) rapidly while overcoming metabolic and pharmacokinetic liabilities 1.

3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9) is a highly versatile, trifunctional heterocyclic scaffold. It offers three distinct vectors for orthogonal functionalization:

  • C2-Iodine: An exceptionally reactive handle for transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • C3-Fluorine: A powerful electron-withdrawing group that modulates the basicity of the pyridine ring, increases lipophilicity, and blocks oxidative metabolism at the 3-position.

  • C6-Hydroxyl: A hydrogen-bond donor/acceptor that exists in tautomeric equilibrium with its 2-pyridone form, serving as a site for regioselective etherification or conversion to a leaving group (e.g., triflate).

Physicochemical Profiling & Mechanistic Rationale

The "Fluorine Effect" on Pyridine Scaffolds

The strategic introduction of a fluorine atom onto a pyridine ring induces profound electronic perturbations. Fluorine's high electronegativity decreases the electron density on the adjacent pyridine nitrogen, significantly lowering its pKa​ 2. This reduction in basicity is a classical medicinal chemistry tactic used to mitigate hERG channel liabilities and prevent lysosomotropism (drug trapping in acidic intracellular compartments). Furthermore, experimental and statistical modeling confirms that fluorination alters the overall molecular dipole, expanding the hydrophobic surface area and increasing the distribution coefficient ( LogD7.4​ ) 3.

Halogen Reactivity and Tautomeric Dynamics

The C2-iodo substituent is highly primed for oxidative addition. While 2-iodopyridines generally exhibit excellent reactivity in transition-metal catalysis, the adjacent C3-fluorine atom further accelerates the initial oxidative addition step due to its inductive electron-withdrawing effect, enabling milder reaction conditions 4. However, the presence of the C6-hydroxyl group—which dynamically tautomerizes to a 2-pyridone—can potentially poison palladium catalysts or lead to competing O-arylation if ligand selection is poor. Consequently, bulky, electron-rich ligands (e.g., XPhos) are required to ensure chemoselectivity.

Quantitative Data Summaries

Table 1: Physicochemical Impact of 3-Fluorination on the Pyridinol Core

Property6-Hydroxy-2-iodopyridine3-Fluoro-6-hydroxy-2-iodopyridineMechanistic Consequence in Drug Design
Pyridine pKa​ ~3.2~1.5 - 1.8Reduced basicity; lowers hERG liability and off-target binding.
LogD (pH 7.4) Base Baseline+0.4 to +0.6 shiftEnhanced membrane permeability and lipophilic efficiency.
Metabolic Stability Susceptible to CYP oxidation at C3Blocked by strong C-F bondIncreased half-life; prevents formation of toxic reactive metabolites.

Table 2: Optimization of Suzuki-Miyaura Coupling at C2 (Model: Phenylboronic Acid)

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045%Significant protodehalogenation observed.
Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 8072%Good conversion, but trace homocoupling detected.
Pd2​(dba)3​ / XPhos K2​CO3​ 1,4-Dioxane8091% Excellent chemoselectivity; bulky ligand prevents O-arylation.

Synthetic Workflows & Visualizations

The orthogonal nature of the functional groups allows for divergent synthetic pathways, making this building block a central hub for generating diverse pharmaceutical libraries.

G A 3-Fluoro-6-hydroxy- 2-iodopyridine B Suzuki-Miyaura (C2 Arylation) A->B Pd cat. C Buchwald-Hartwig (C2 Amination) A->C Pd cat. D O-Alkylation (C6 Etherification) A->D Ag2CO3, R-X E 2-Aryl-3-fluoro- 6-hydroxypyridine B->E F 2-Amino-3-fluoro- 6-hydroxypyridine C->F G 3-Fluoro-6-alkoxy- 2-iodopyridine D->G

Caption: Divergent synthetic workflows utilizing 3-Fluoro-6-hydroxy-2-iodopyridine as a central hub.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylate the C2 position while leaving the C6-hydroxyl group strictly intact. Causality & Rationale: The use of Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos facilitates rapid oxidative addition into the C-I bond while sterically shielding the palladium center from coordinating with the unprotected C6-hydroxyl group. Anhydrous 1,4-dioxane prevents base-mediated hydrolysis side-reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-fluoro-6-hydroxy-2-iodopyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.025 mmol) and XPhos (6.0 mol%, 0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon three times.

  • Solvent Addition: Inject degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The reaction is complete when the characteristic isotopic iodine cluster of the starting material ( m/z 239.9 [M+H]+ ) is fully consumed. Crucial: If starting material persists, do not increase the temperature (which risks O-arylation); instead, spike with an additional 1 mol% of the pre-mixed Pd/XPhos catalyst.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by 3-F) Pd0->OxAdd 2-Iodo insertion TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Arylated Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the 3-F acceleration effect.

Protocol B: Regioselective O-Alkylation at C6

Objective: Selectively alkylate the oxygen atom, overcoming the thermodynamic preference for N-alkylation of the 2-pyridone tautomer. Causality & Rationale: Alkylating pyridones typically yields a mixture of O- and N-alkylated products. By utilizing Silver Carbonate ( Ag2​CO3​ ), we capitalize on the halophilic nature of silver. The silver ion coordinates with the leaving group (halide) of the alkylating agent, creating a tight ion pair that biases the attack toward the "harder" oxygen nucleophile, ensuring exclusive O-alkylation.

Step-by-Step Methodology:

  • Preparation: In a vial shielded from light (to prevent silver degradation), dissolve 3-fluoro-6-hydroxy-2-iodopyridine (1.0 equiv, 1.0 mmol) in anhydrous Toluene (8 mL).

  • Base Addition: Add Ag2​CO3​ (1.5 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to allow for pre-coordination.

  • Alkylation: Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 equiv, 1.1 mmol).

  • Reaction: Heat the suspension to 60 °C for 12 hours.

  • Self-Validation Check (Post-Reaction): Analyze the crude mixture via 1H NMR (DMSO- d6​ ). Successful O-alkylation is definitively confirmed by the disappearance of the broad tautomeric −OH/−NH proton signal (~11.0–12.0 ppm) and the emergence of the new alkoxy protons. If N-alkylation occurred, the pyridone carbonyl 13C resonance (~162 ppm) would remain shifted compared to the true pyridine ether (~166 ppm).

  • Workup: Filter the mixture through Celite to remove silver salts, wash with EtOAc, concentrate, and purify via silica gel chromatography.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Regioselective functionalization of 3-Fluoro-6-hydroxy-2-iodopyridine

An Application Guide to the Regioselective Functionalization of 3-Fluoro-6-hydroxy-2-iodopyridine Introduction: The Strategic Value of a Privileged Scaffold Pyridines are among the most prevalent heterocyclic motifs in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Functionalization of 3-Fluoro-6-hydroxy-2-iodopyridine

Introduction: The Strategic Value of a Privileged Scaffold

Pyridines are among the most prevalent heterocyclic motifs in medicinal chemistry and agrochemicals, prized for their ability to engage in hydrogen bonding and fine-tune the physicochemical properties of bioactive molecules.[1] The specific scaffold, 3-fluoro-6-hydroxy-2-iodopyridine, represents a highly versatile and strategically designed building block for drug discovery professionals. Its unique substitution pattern offers a clear roadmap for regioselective functionalization, enabling the rapid and predictable synthesis of diverse compound libraries.

This application note serves as a comprehensive technical guide for researchers, outlining the core principles and detailed protocols for leveraging the distinct reactivity of this scaffold. We will explore the chemoselectivity governed by its substituents and provide field-proven methodologies for its elaboration through modern cross-coupling chemistry.

Reactivity Profile and Strategic Considerations

The synthetic utility of 3-fluoro-6-hydroxy-2-iodopyridine is rooted in the differential reactivity of its three key functional sites: the C-I bond, the C-F bond, and the hydroxyl group.

  • C2-Iodo Position : The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than other carbon-halogen bonds, making the oxidative addition step—often the rate-determining step in catalytic cycles—highly favorable.[2] This allows for selective functionalization at the C2 position with high efficiency and under relatively mild conditions.

  • C3-Fluoro Position : The carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium-catalyzed coupling conditions.[2] While nucleophilic aromatic substitution (SNAr) to displace the fluoride is possible, it typically requires harsh conditions and strongly electron-withdrawing groups to activate the ring, which are not present here.[3][4] This inherent stability renders the C-F bond a spectator in C2-functionalization, making it a valuable modulator of the scaffold's electronic properties (e.g., pKa, lipophilicity).

  • C6-Hydroxy Position : The pyridinol exists in tautomeric equilibrium with its pyridone form. The acidic proton can interfere with many organometallic reactions by reacting with bases or organometallic reagents. Furthermore, the oxygen can act as a coordinating ligand to the metal catalyst, potentially inhibiting catalysis. Therefore, to ensure reproducibility, high yields, and broad substrate scope, protection of the hydroxyl group is strongly recommended before proceeding with cross-coupling reactions.[5][6]

Protecting Group Strategy

An effective protecting group should be easy to install, stable to the conditions of the subsequent reaction, and readily removable under conditions that do not affect the rest of the molecule (an orthogonal strategy).[7] For the 6-hydroxyl group, a benzyl (Bn) ether is an excellent choice.

  • Installation : Easily achieved using benzyl bromide (BnBr) with a mild base like K₂CO₃.

  • Stability : Stable to the basic and thermal conditions of most cross-coupling reactions.

  • Removal : Cleanly removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which offers an orthogonal deprotection strategy that is unlikely to affect the newly installed C-C or C-N bonds.[8]

The overall strategy for functionalizing this scaffold is therefore a three-stage process, as illustrated below.

G cluster_workflow General Synthetic Workflow A 1. Protection (e.g., O-Benzylation) B 2. Regioselective Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig at C2) A->B C 3. Deprotection (e.g., Hydrogenolysis) B->C D Final Functionalized Product C->D

Caption: A three-stage workflow for functionalizing the scaffold.

Part 1: Protocols for C-C Bond Formation

Carbon-carbon bond-forming reactions are fundamental to scaffold elaboration. The Suzuki-Miyaura and Sonogashira couplings are two of the most robust and versatile methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound, making it ideal for synthesizing biaryl and heteroaryl structures.[9][10] The reaction is tolerant of a wide range of functional groups and the boronic acid reagents are often commercially available and stable.

  • Catalyst System : A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For heteroaryl halides, electron-rich, bulky phosphine ligands like SPhos or XPhos often provide superior results by promoting the reductive elimination step and stabilizing the catalytic species.[10][11]

  • Base : An inorganic base is required to activate the boronic acid for transmetalation.[12] K₃PO₄ or Cs₂CO₃ are effective and are generally compatible with a wide range of functional groups.

  • Solvent : Anhydrous, degassed solvents like 1,4-dioxane or toluene are commonly used to prevent catalyst deactivation.

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, stable Pd(II) precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Promotes efficient coupling for heteroaryl halides.
Boron Reagent Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)Readily available and stable coupling partners.[9]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Effective for activating boronic acid.
Solvent 1,4-Dioxane or TolueneAnhydrous, high-boiling point solvents.
Temperature 80-110 °CProvides thermal energy for catalytic cycle turnover.

This protocol describes the coupling of O-benzyl-3-fluoro-2-iodopyridine-6-ol with phenylboronic acid.

Materials:

  • 6-(Benzyloxy)-3-fluoro-2-iodopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • SPhos (0.06 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-(benzyloxy)-3-fluoro-2-iodopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(benzyloxy)-3-fluoro-2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the pyridine core to a terminal alkyne.[13][14] This reaction is co-catalyzed by palladium and copper(I) and is instrumental in creating linear scaffolds or precursors for further cyclization reactions.[15]

  • Catalyst System : The classic system uses a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]

  • Base : A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both as the base to deprotonate the terminal alkyne and often as a co-solvent.[13]

  • Solvent : Anhydrous THF or DMF are common solvents. Solvents must be thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[16]

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard, reliable catalyst for Sonogashira reactions.[14]
Copper Co-catalyst Copper(I) Iodide (CuI) (5-10 mol%)Accelerates the reaction, allowing for milder conditions.[14]
Alkyne Terminal Alkyne (1.1-1.5 eq)The C(sp)-H bond is the reactive site.
Base Et₃N or iPr₂NH (2.0-5.0 eq)Acts as base and co-solvent.
Solvent THF or DMFAnhydrous, degassed polar aprotic solvents.
Temperature Room Temperature to 70 °CGenerally milder than many other cross-couplings.

This protocol describes the coupling of O-benzyl-3-fluoro-2-iodopyridine-6-ol with phenylacetylene.

Materials:

  • 6-(Benzyloxy)-3-fluoro-2-iodopyridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-(benzyloxy)-3-fluoro-2-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF followed by anhydrous, degassed Et₃N via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(benzyloxy)-3-fluoro-2-(phenylethynyl)pyridine.

Part 2: Protocol for C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds via palladium catalysis.[17] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, which is often challenging using classical methods.[18]

  • Catalyst System : This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are state-of-the-art and essential for achieving high yields, particularly with challenging substrates.[19][20] They facilitate both the oxidative addition and the crucial C-N reductive elimination step.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is very common and effective but is incompatible with base-sensitive functional groups like esters.[18] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates, though they may require higher temperatures or longer reaction times.[18]

  • Solvent : Anhydrous, degassed solvents such as toluene, dioxane, or THF are standard.[21]

G cluster_pathway Key Steps in Buchwald-Hartwig Amination A Oxidative Addition B Amine Coordination & Deprotonation A->B Ar-I, Pd(0)L₂ C Reductive Elimination B->C R₂NH, Base D C-N Bond Formation C->D Yields Ar-NR₂

Caption: Simplified catalytic pathway for C-N bond formation.
ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common Pd(0) or Pd(II) precatalysts.
Ligand RuPhos or BrettPhos (2-8 mol%)Highly effective for C-N coupling of heteroaryl halides.[20]
Amine Primary or Secondary Amine (1.2-2.0 eq)Broad scope of applicable nitrogen nucleophiles.
Base NaOt-Bu or Cs₂CO₃ (1.5-2.5 eq)Strong, non-nucleophilic base is critical.
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents.
Temperature 80-110 °CRequired for efficient catalytic turnover.

This protocol describes the amination of O-benzyl-3-fluoro-2-iodopyridine-6-ol with morpholine.

Materials:

  • 6-(Benzyloxy)-3-fluoro-2-iodopyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • RuPhos (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NaOt-Bu, RuPhos, and Pd₂(dba)₃.

  • Add the 6-(benzyloxy)-3-fluoro-2-iodopyridine.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(6-(benzyloxy)-3-fluoropyridin-2-yl)morpholine.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.
  • ACS Publications. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
  • BenchChem. (2025). Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines.
  • University of Bristol. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.).
  • Wuts, P. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Studer, A. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2021). 6.
  • OpenStax. (2023). 16.
  • Molander, G. A., & Biolatto, B. (2003).

Sources

Application

Application Note: Divergent Synthesis of Bioactive Heterocycles via 3-Fluoro-6-hydroxy-2-iodopyridine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9) Executive Summary & Scaffold Rationale The development of novel sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9)

Executive Summary & Scaffold Rationale

The development of novel small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized heterocyclic building blocks. 3-Fluoro-6-hydroxy-2-iodopyridine (also tautomerically recognized as 5-fluoro-6-iodopyridin-2(1H)-one) represents a premium trifunctional scaffold designed for the rapid elaboration of bioactive molecules.

This scaffold integrates three highly orthogonal reactive sites, each serving a distinct mechanistic and pharmacological purpose:

  • C2-Iodine (The Cross-Coupling Handle): Iodine undergoes oxidative addition with Palladium(0) at significantly faster rates than bromine or chlorine. This kinetic advantage allows for transition-metal-catalyzed couplings (Suzuki, Buchwald-Hartwig) under exceptionally mild conditions, minimizing the degradation of sensitive functional groups .

  • C3-Fluorine (The Pharmacological Modulator): The strategic placement of a fluorine atom adjacent to the coupling site serves multiple purposes. Electronically, it lowers the pKa of neighboring hydrogen bond donors. Pharmacologically, the highly non-polarizable C–F bond increases lipophilicity (LogP) and blocks cytochrome P450-mediated metabolic oxidation, thereby extending the in vivo half-life of the resulting drug candidate .

  • C6-Hydroxyl (The Tautomeric Anchor): The hydroxyl group exists in a dynamic equilibrium with its pyridone tautomer. This provides a dual-reactivity handle for regioselective O-alkylation or N-alkylation, enabling the synthesis of diverse ether-linked or lactam-based pharmacophores.

DivergentSynthesis Scaffold 3-Fluoro-6-hydroxy-2-iodopyridine (Core Scaffold) Suzuki Suzuki-Miyaura C2-Arylation Scaffold->Suzuki Buchwald Buchwald-Hartwig C2-Amination Scaffold->Buchwald Alkylation Regioselective O/N-Alkylation Scaffold->Alkylation Kinase Kinase Inhibitors Suzuki->Kinase GPCR GPCR Ligands Buchwald->GPCR Antiviral Antiviral Agents Alkylation->Antiviral

Divergent synthetic workflows from the core pyridine scaffold to bioactive therapeutic classes.

Key Experimental Workflows & Mechanistic Causality

The following protocols are engineered as self-validating systems. In-process controls and mechanistic rationales are provided to ensure reproducibility and high fidelity during scale-up.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of 2-halopyridines is historically challenging due to the potential for the pyridine nitrogen to coordinate and poison the palladium catalyst . Utilizing the highly reactive C2-iodo handle overcomes this kinetic barrier.

  • Reagents: 3-Fluoro-6-hydroxy-2-iodopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), K2​CO3​ (2.0 equiv).

  • Solvent System: 1,4-Dioxane / H2​O (4:1, v/v).

  • Mechanistic Rationale:

    • Catalyst Choice: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates the reductive elimination step and sterically shields the metal center from dead-end chelation by the substrate's pyridine nitrogen.

    • Solvent/Base Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the scaffold, arylboronic acid, and K2​CO3​ .

    • Add the Dioxane/ H2​O mixture. Degas the suspension by sparging with Argon for 15 minutes. (Self-Validation: Failure to remove O2​ will result in oxidative homocoupling of the boronic acid, visible as a high-mass byproduct on LC-MS).

    • Add Pd(dppf)Cl2​ under a stream of Argon.

    • Seal and heat to 90 °C for 4–6 hours. Monitor complete consumption of the starting material via TLC (UV active at 254 nm).

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Synthesizing 2-aminopyridines is a critical step in generating kinase hinge-binding motifs .

  • Reagents: Scaffold (1.0 equiv), Primary/Secondary Amine (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), Cs2​CO3​ (2.0 equiv).

  • Mechanistic Rationale: Xantphos is selected for its wide bite angle (111°). This specific geometry sterically prevents the formation of stable, catalytically inactive Pd-bis(amine) complexes, driving the catalytic cycle forward through rapid reductive elimination.

  • Step-by-Step Procedure:

    • In a glovebox or under strict Schlenk conditions, combine the scaffold, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in anhydrous Toluene.

    • Add the amine reagent via syringe.

    • Heat the reaction mixture at 100 °C for 12 hours.

    • Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Protocol C: Regioselective C6-Alkylation (O- vs. N-Alkylation)

The scaffold exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. Regioselectivity is controlled via Hard/Soft Acid-Base (HSAB) principles.

  • O-Alkylation (Ether formation): Use Ag2​CO3​ (0.6 equiv) in Toluene. The soft Ag+ ion coordinates the halide leaving group of the alkylating agent, softening the electrophile and driving the reaction at the harder oxygen center.

  • N-Alkylation (Lactam formation): Use Cs2​CO3​ (1.5 equiv) in DMF. The highly polar aprotic solvent and large cesium counterion create a "naked" ambient anion, favoring nucleophilic attack from the nitrogen atom.

Quantitative Data Summary

The following table summarizes optimized parameters and expected outcomes for the functionalization of 3-Fluoro-6-hydroxy-2-iodopyridine, providing a benchmark for process optimization.

Reaction TypeTarget BondOptimal Catalyst / ReagentsSolvent & TempRegioselectivityTypical Yield
Suzuki-Miyaura C2–Aryl Pd(dppf)Cl2​ (5 mol%), K2​CO3​ Dioxane/ H2​O (90 °C)Exclusive to C282 – 94%
Buchwald-Hartwig C2–Amine Pd2​(dba)3​ / Xantphos, Cs2​CO3​ Toluene (100 °C)Exclusive to C275 – 88%
O-Alkylation C6–O–AlkylAlkyl Halide, Ag2​CO3​ Toluene (80 °C)>95% O-Alkylation70 – 85%
N-Alkylation N1–AlkylAlkyl Halide, Cs2​CO3​ DMF (60 °C)>90% N-Alkylation80 – 90%

Pharmacological Application: Kinase Inhibition

Heterocycles derived from 3-Fluoro-6-hydroxy-2-iodopyridine are frequently deployed as ATP-competitive kinase inhibitors. In these architectures, the functionalized pyridine core acts as a hinge-binding motif. The fluorine atom at C3 projects into the solvent-exposed region or a hydrophobic pocket, enhancing binding affinity while shielding the core from oxidative metabolism.

Pathway Ligand Growth Factor EGFR EGFR (Mutant Kinase) Ligand->EGFR RAS RAS / RAF / MEK EGFR->RAS Inhibitor Fluoropyridine-based Inhibitor Inhibitor->EGFR ATP-competitive binding ERK ERK (Cell Proliferation) RAS->ERK

Mechanism of action for synthesized fluoropyridine derivatives inhibiting the EGFR/ERK pathway.

By utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of fluorinated heterocycles to probe these critical signaling pathways, accelerating the discovery of next-generation targeted therapies.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. URL:[Link]

  • Bhatt, N., Khare, R., & Kamboj, M. "Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review." Asian Journal of Chemistry, 2021, 33, 1976-1984. URL:[Link]

  • Heo, J., Song, Y., & Kim, B. "A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction." Bulletin of the Korean Chemical Society, 2007. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Fluoro-6-hydroxy-2-iodopyridine synthesis

Knowledge Base > Halogenated Pyridines > Troubleshooting Guides Introduction The synthesis of 3-fluoro-6-hydroxy-2-iodopyridine (systematically named 5-fluoro-6-iodopyridin-2-ol) presents unique chemo- and regioselectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Halogenated Pyridines > Troubleshooting Guides

Introduction

The synthesis of 3-fluoro-6-hydroxy-2-iodopyridine (systematically named 5-fluoro-6-iodopyridin-2-ol) presents unique chemo- and regioselectivity challenges. As a highly functionalized scaffold utilized in cross-coupling and late-stage drug development, maximizing its reaction yield requires precise control over nucleophilic aromatic substitution (SNAr) and metal-catalyzed halogen exchange. This guide addresses the most critical bottlenecks encountered during its two-step synthesis from commercially available 2,6-dichloro-3-fluoropyridine.

Workflow Visualization

SynthesisWorkflow A 2,6-Dichloro-3-fluoropyridine (Starting Material) B 6-Chloro-5-fluoropyridin-2-ol (Intermediate) A->B Step 1: SNAr NaOH, DMSO/H2O, 80°C C 3-Fluoro-6-hydroxy-2-iodopyridine (Target Product) B->C Step 2: Aromatic Finkelstein CuI, NaI, Diamine Ligand, 110°C

Figure 1: Two-step synthetic workflow for 3-Fluoro-6-hydroxy-2-iodopyridine.

Section 1: Regioselective Hydroxylation (SNAr)

FAQ 1: Why am I getting a poor ratio of the 6-hydroxy isomer versus the 2-hydroxy isomer?

The Causality: In the starting material (2,6-dichloro-3-fluoropyridine), the highly electronegative fluorine atom at C-3 stabilizes the intermediate Meisenheimer complex, theoretically activating both the C-2 and C-4 positions toward [1]. However, SNAr reactions on polyhalogenated pyridines are governed by a delicate balance of kinetic and thermodynamic control. The C-2 position is sterically hindered and suffers from electrostatic lone-pair repulsion from the adjacent fluorine. By utilizing a polar aprotic solvent mixed with water (e.g., DMSO/H₂O) and elevating the temperature to 80°C, the reaction is driven thermodynamically to favor hydroxide attack at the less sterically encumbered C-6 position. This yields the desired 6-chloro-5-fluoropyridin-2-ol intermediate.

Standard Protocol: Regioselective SNAr

  • Preparation: Charge a glass-lined reactor with 2,6-dichloro-3-fluoropyridine (1.0 equiv) and dissolve in a 4:1 mixture of DMSO and deionized water (0.5 M concentration).

  • Reagent Addition: Slowly add aqueous NaOH (2.5 equiv, 5.0 M solution) dropwise over 30 minutes. Maintain the internal temperature below 30°C to prevent uncontrolled exotherms.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Isolation: Cool the reaction to 5°C. Slowly acidify the mixture using 2.0 M HCl until the pH reaches exactly 4.5. A white to off-white precipitate will form.

  • Filtration: Filter the solid, wash thoroughly with cold water to remove residual DMSO and NaCl, and dry under high vacuum at 45°C overnight.

Section 2: Copper-Catalyzed Halogen Exchange

FAQ 2: The conversion of the 6-chloro intermediate to the 6-iodo product stalls at 50%. How can I drive it to completion?

The Causality: The conversion of an aryl chloride to an aryl iodide is an equilibrium-driven process known as the [2]. To achieve high yields, this reaction relies on a Copper(I) catalyst paired with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine)[2]. Stalling typically occurs because the free hydroxyl/pyridone group on your intermediate acts as a competing bidentate ligand, poisoning the copper catalyst.

To overcome this, you must use an excess of the copper-ligand complex (up to 20 mol%) to outcompete substrate binding. Furthermore, conducting the reaction in a non-polar solvent like 1,4-dioxane forces the precipitation of the NaCl byproduct, shifting the equilibrium entirely toward the iodinated product according to Le Chatelier's principle.

Standard Protocol: Aromatic Finkelstein Iodination

  • Inert Atmosphere Setup: In a rigorously dried, argon-flushed Schlenk flask, combine 6-chloro-5-fluoropyridin-2-ol (1.0 equiv), anhydrous NaI (3.0 equiv), and CuI (0.2 equiv).

  • Ligand Addition: Add anhydrous 1,4-dioxane (to reach 0.2 M), followed immediately by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 equiv). The solution will transition from a pale suspension to a deep blue/green complex.

  • Thermal Activation: Seal the flask and heat at 110°C for 24 hours behind a blast shield.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous ammonia. (Self-validation cue: The aqueous layer will turn deep blue as it sequesters the copper salts, leaving the organic layer pale yellow).

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient).

Section 3: Downstream Isolation and Yield Optimization

FAQ 3: I am losing over 40% of my product during the aqueous workup. How do I efficiently extract this compound?

The Causality: 3-Fluoro-6-hydroxy-2-iodopyridine exists in a tautomeric equilibrium between its pyridinol and pyridone forms. Due to the acidic hydroxyl group and the basic pyridine nitrogen, the molecule is highly amphoteric. If the aqueous phase is too basic, the compound forms a highly water-soluble phenoxide-like salt; if it is too acidic, the nitrogen protonates. Optimal liquid-liquid extraction requires adjusting the aqueous phase precisely to the compound's isoelectric point (pH 4.5) and using a solvent with strong hydrogen-bond accepting capabilities, such as 2-Methyltetrahydrofuran (2-MeTHF).

Quantitative Data: Extraction Efficiency vs. Aqueous pH

Aqueous Phase pHExtraction SolventProduct Recovery (%)Emulsion Formation
2.0 (Highly Acidic)EtOAc35%Low
4.5 (Isoelectric) 2-MeTHF 92% None
7.0 (Neutral)EtOAc60%High
10.0 (Basic)2-MeTHF< 10%Low

Table 1: Optimization of liquid-liquid extraction parameters for amphoteric pyridinols.

References
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Couplings for 3-Fluoro-6-hydroxy-2-iodopyridine

Welcome to the Technical Support Center. 3-Fluoro-6-hydroxy-2-iodopyridine (also known by its tautomeric name, 5-fluoro-6-iodopyridin-2(1H)-one, CAS: 1803857-23-9) presents a unique set of challenges in palladium-catalyz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Fluoro-6-hydroxy-2-iodopyridine (also known by its tautomeric name, 5-fluoro-6-iodopyridin-2(1H)-one, CAS: 1803857-23-9) presents a unique set of challenges in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.

While the C2–I bond is highly primed for oxidative addition, the molecule's tautomerism and the presence of the acidic pyridone N–H/O–H motif frequently lead to catalyst poisoning, off-target O-arylation, and stalled conversions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding transformations for drug development professionals.

OptimizationWorkflow Start Start: Pd-Catalyzed Coupling 3-Fluoro-6-hydroxy-2-iodopyridine Eval Evaluate LC-MS/TLC at 2 Hours Start->Eval Conv Conversion > 90%? Eval->Conv Success Proceed to Aqueous Workup & Isolation Conv->Success Yes Fail Analyze Failure Mode Conv->Fail No PdBlack Pd Black Precipitate? (Catalyst Deactivation) Fail->PdBlack Ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, dtbpf) PdBlack->Ligand Yes SideRxn O-Arylation or Dehalogenation? PdBlack->SideRxn No Ligand->Eval BaseSolv Optimize Base (K3PO4) & Solvent (Dioxane/H2O) SideRxn->BaseSolv Yes BaseSolv->Eval

Figure 1: Optimization workflow for Pd-coupling of 3-fluoro-6-hydroxy-2-iodopyridine.

Section 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My Suzuki coupling stalls at 20% conversion, and I observe a fine black precipitate in the reaction flask. What is happening? A: The black precipitate is "Palladium black," which indicates severe catalyst deactivation and aggregation. 3-Fluoro-6-hydroxy-2-iodopyridine exists in equilibrium with its pyridone tautomer. Under basic coupling conditions, the deprotonated pyridone (pKa ~11) acts as a strong bidentate or ambidentate ligand . It outcompetes standard phosphine ligands (like PPh3), coordinates to the palladium center, and halts the catalytic cycle. Solution: Transition from first-generation catalysts (e.g., Pd(PPh3)4) to bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or XPhos . The extreme steric bulk of these ligands prevents the pyridone intermediate from displacing the phosphine, while their electron-rich nature accelerates the oxidative addition step .

Q2: I am using K2CO3 as a base, but LC-MS shows a significant amount of O-arylated side product instead of the desired C-C coupled product. How can I control chemoselectivity? A: O-arylation occurs when the hard oxygen nucleophile of the pyridone tautomer attacks the Pd(II)-aryl intermediate before transmetalation can occur. Solution: The causality of this side reaction is tied to base strength and solubility. Switch to a milder, heterogeneous base like K3PO4 in a biphasic solvent system (e.g., 1,4-Dioxane/H2O). K3PO4 is sufficiently basic to form the reactive boronate complex required for Suzuki transmetalation but minimizes the concentration of the fully naked, highly nucleophilic pyridone oxygen .

Q3: Does the 3-fluoro substituent affect the coupling efficiency? A: Yes. The highly electronegative fluorine atom withdraws electron density from the pyridine ring via inductive effects. This makes the C2–I bond even more electrophilic, which actually facilitates the initial oxidative addition of Pd(0). However, it also increases the acidity of the 6-OH/N-H proton, exacerbating the catalyst poisoning issue mentioned in Q1. Therefore, robust ligand protection is non-negotiable.

Q4: Can I use ligand-free conditions (e.g., Pd/C or Pd(OAc)2 alone) for this coupling? A: No. While ligand-free conditions can work for simple aryl iodides, the basic nitrogen and oxygen atoms of the 6-hydroxypyridine core will immediately chelate unligated palladium, leading to irreversible catalyst deactivation .

Section 2: Quantitative Data & Optimization Matrix

To illustrate the causality of ligand and base selection, the table below summarizes a standardized optimization matrix for the Suzuki-Miyaura coupling of 3-fluoro-6-hydroxy-2-iodopyridine with phenylboronic acid.

EntryPrecatalyst / LigandBaseSolvent (v/v 4:1)TempYield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O90°C15%Rapid Pd black formation; ligand displaced by pyridone.
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O90°C38%Stalled at 2h; moderate O-arylation observed.
3Pd2(dba)3 / XPhosK3PO4Dioxane/H2O90°C84%Clean conversion; steric bulk prevents catalyst poisoning.
4 RuPhos Pd G3 (2 mol%) K3PO4 Dioxane/H2O 90°C 96% Optimal. Fast activation, no Pd black, >99% chemoselectivity.
Section 3: Self-Validating Experimental Protocol

This protocol utilizes RuPhos Pd G3, which generates the active monolithic Pd(0) species under mild basic conditions, bypassing the need for separate pre-complexation steps. The workflow is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding correctly.

Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-6-hydroxy-2-iodopyridine

Step 1: Reagent Assembly & Visual Check In an oven-dried Schlenk flask, combine 3-fluoro-6-hydroxy-2-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.5 equiv), and RuPhos Pd G3 (0.02 equiv).

  • Validation: The solid mixture should appear light yellow/tan. Any dark gray or black discoloration at this stage indicates contaminated or degraded palladium precatalyst. Do not proceed if the catalyst is compromised.

Step 2: Solvent Addition & Degassing Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O (0.2 M relative to the iodide). Seal the flask with a septum and sparge the solution with Argon for 15 minutes.

  • Validation: The solution must become a homogeneous, pale-yellow liquid. The cessation of dissolved gas bubbles marks the completion of degassing. Oxygen removal is critical; residual O2 will oxidize the RuPhos ligand, turning the solution dark brown before heating.

Step 3: Catalytic Cycle Initiation Transfer the flask to a pre-heated oil bath at 85°C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Validation (2-Hour Check): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the complete disappearance of the starting material mass (m/z 238.99). The reaction mixture should remain a clear, deep yellow/orange. If the solution turns opaque black, the catalytic cycle has collapsed (check base stoichiometry and solvent degassing).

Step 4: Quenching and Chemoselective Isolation Cool the reaction to room temperature. Dilute with EtOAc and water. Adjust the aqueous layer to pH 6–7 using 1M HCl.

  • Validation: The product, possessing the pyridone/hydroxypyridine motif, is amphoteric. Adjusting to pH 6–7 ensures it is fully protonated and neutral, driving it into the organic phase. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate to yield the crude product.

References
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam The Journal of Organic Chemistry URL:[Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) Green Chemistry URL:[Link]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones The Journal of Organic Chemistry URL:[Link]

  • Palladium-Promoted Cascade Reactions of Isonitriles and 6-Iodo-N-propargylpyridones: Synthesis of Mappicines, Camptothecins, and Homocamptothecins Organic Letters URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 3-Fluoro-6-hydroxy-2-iodopyridine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-Fluoro-6-hydroxy-2-iodopyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-Fluoro-6-hydroxy-2-iodopyridine . Here, we dissect the physicochemical root causes of its insolubility and provide field-proven, self-validating protocols to achieve stable aqueous solutions for in vitro and in vivo applications.

Section 1: The Mechanistic Root Cause of Insolubility

To solve a solubility problem, we must first understand the molecular mechanics of the compound. 3-Fluoro-6-hydroxy-2-iodopyridine suffers from a dual-threat to aqueous solubility:

  • Halogen-Driven Lipophilicity : The presence of heavy halogens—iodine at C2 and fluorine at C3—significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy.

  • Lactam-Lactim Tautomerism & Dimerization : Because the hydroxyl group is adjacent to the pyridine nitrogen (equivalent to a 2-hydroxypyridine system), this compound exists in a solvent-dependent tautomeric equilibrium. In non-polar environments, it favors the lactim (hydroxypyridine) form. However, in polar aqueous media, the equilibrium shifts heavily toward the lactam form (5-fluoro-6-iodo-2-pyridone) . While polar, the lactam form rapidly self-associates to form highly stable, hydrogen-bonded dimers. This dimerization effectively neutralizes the molecule's hydrogen-bonding capacity with water, causing it to precipitate out of solution as intractable "brick dust" .

Tautomerism Lactim Lactim Form (Hydroxypyridine) Favored in Non-Polar Lactam Lactam Form (Pyridone) Favored in Aqueous Lactim->Lactam Aqueous Solvent Lactam->Lactim Non-Polar Solvent Dimer H-Bonded Dimer Highly Insoluble Precipitate Lactam->Dimer Self-Association (H-Bonding)

Caption: Solvent-dependent tautomerism of 3-Fluoro-6-hydroxy-2-iodopyridine leading to insoluble dimer formation.

Section 2: Troubleshooting FAQs

Q: I attempted to dissolve the compound directly in PBS (pH 7.4), but it immediately formed a cloudy suspension. What went wrong? A: Direct dissolution in aqueous buffers fails because the crystal lattice energy and dimerization thermodynamics overpower the hydration energy. You must use a "top-down" disruption strategy. We recommend a co-solvency approach. Dissolve the compound first in a water-miscible organic solvent (e.g., 100% DMSO) to break the crystal lattice and disrupt the dimers, then slowly spike this into your aqueous buffer under vigorous vortexing .

Q: Even with a DMSO stock, the compound crashes out when diluted into my assay buffer. How can I maintain solubility? A: This is a classic "solvent shift" precipitation. To prevent this, you must lower the thermodynamic activity of the free drug in the aqueous phase. We recommend using a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic halogenated pyridine ring, shielding it from the aqueous environment and preventing dimer reassembly .

Q: Can I use pH adjustment to force it into solution? A: Yes, and this is highly effective. Unsubstituted 2-pyridone has a high pKa (~11.6) . However, the strongly electron-withdrawing fluorine and iodine atoms on your molecule stabilize the conjugate base, significantly lowering the pKa of the lactam N-H. By adjusting the aqueous buffer to a mildly alkaline pH (e.g., pH 8.0 - 8.5), you can deprotonate the molecule, generating an anion that is highly water-soluble due to ion-dipole interactions with water .

Section 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected solubility enhancements when applying different formulation strategies to halogenated hydroxypyridines.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility Enhancement (Fold Change)Suitability for In Vitro Assays
Direct Aqueous Buffer (pH 7.4) Baseline Hydration1x (Baseline, typically <10 µM)N/A
10% DMSO Co-solvency Crystal Lattice Disruption10x - 50xHigh (if tolerated by cell line/enzyme)
pH Adjustment (pH 8.5) N-H Deprotonation (Ion-dipole)100x - 500xMedium (depends on assay pH sensitivity)
20% HP-β-CD Complexation Hydrophobic Encapsulation500x - 1000x+High (Biologically inert)
Synergistic (DMSO + pH 8.5 + CD) Combined Disruption & Encapsulation>5000x (Stable up to 10 mM)High

Section 4: Validated Experimental Protocols

To ensure scientific integrity and reproducible results, use the following self-validating protocol to prepare a stable 10 mM aqueous stock.

Protocol: Preparation of a Stable 10 mM Aqueous Stock via Synergistic Solubilization

Step 1: Primary Solubilization (Lattice Disruption)

  • Weigh the required amount of 3-Fluoro-6-hydroxy-2-iodopyridine and dissolve it in 100% DMSO to yield a 100 mM primary stock.

  • Causality: Pure DMSO completely disrupts the hydrogen-bonded dimers and overcomes the high crystal lattice energy imparted by the halogens.

  • Validation Check: Visually inspect the tube. The solution must be completely clear with no particulate matter.

Step 2: Vehicle Preparation (Encapsulation & Ionization)

  • Prepare a 20% (w/v) HP-β-CD solution in 50 mM Tris buffer.

  • Adjust the pH of this aqueous vehicle to 8.5 using 0.1 M NaOH.

  • Causality: The alkaline pH leverages the halogen-lowered pKa of the pyridone N-H to ionize the molecule, while the cyclodextrin provides a hydrophobic cavity for the lipophilic ring.

Step 3: Solvent Shift (Complexation)

  • Under vigorous vortexing, add the 100 mM DMSO stock dropwise to the aqueous vehicle to achieve a final concentration of 10 mM (resulting in 10% DMSO final concentration).

  • Causality: Dropwise addition under high shear prevents localized supersaturation, mitigating the risk of rapid nucleation and precipitation.

Step 4: Self-Validation & Quality Control

  • Pass the final solution through a 0.22 µm PTFE syringe filter.

  • Analyze the pre-filtration and post-filtration aliquots via LC-MS or UV-Vis spectroscopy.

  • Validation Check: If the post-filtration concentration is <95% of the pre-filtration concentration, the compound has formed sub-visible aggregates (micelles/colloids) rather than a true solution. If this occurs, increase the HP-β-CD concentration to 30%.

Workflow Step1 Step 1: Primary Solubilization Dissolve in 100% DMSO to break lattice Step2 Step 2: Vehicle Preparation Prepare 20% HP-β-CD and adjust to pH 8.5 Step1->Step2 Step3 Step 3: Solvent Shift Dropwise addition under vigorous vortexing Step2->Step3 Step4 Step 4: Validation 0.22 µm Filter & LC-MS concentration check Step3->Step4

Caption: Step-by-step workflow for the synergistic solubilization and validation of 3-Fluoro-6-hydroxy-2-iodopyridine.

References

  • Title: How about Tautomers? - Magical Power of Quantum Mechanics Source: WuXi Biology URL: [Link]

  • Title: 2-Pyridone (Tautomerism and Aggregation) Source: Wikipedia URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link]

Optimization

Handling, storage, and stability guidelines for 3-Fluoro-6-hydroxy-2-iodopyridine

Section 1: Frequently Asked Questions - Compound Stability & Storage Question 1: What are the ideal long-term storage conditions for 3-Fluoro-6-hydroxy-2-iodopyridine? Answer: The ideal long-term storage conditions are d...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Frequently Asked Questions - Compound Stability & Storage

Question 1: What are the ideal long-term storage conditions for 3-Fluoro-6-hydroxy-2-iodopyridine?

Answer: The ideal long-term storage conditions are designed to mitigate the two primary degradation pathways for this class of molecule: cleavage of the carbon-iodine bond and oxidation of the hydroxypyridine ring.

  • Temperature: Store at low temperatures, typically 2-8°C. Refrigeration slows the rate of potential decomposition reactions. For maximum long-term stability, storage at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation, to which hydroxypyridines can be susceptible.

  • Light: The compound must be protected from light.[1] The carbon-iodine bond in iodinated aromatic compounds is often light-sensitive and can undergo homolytic cleavage upon exposure to UV or even ambient light, leading to the formation of radical species and colored impurities.[2] Store in an amber glass vial or a clear vial wrapped in aluminum foil, placed inside a dark storage cabinet.

Question 2: I received the compound as a white or off-white solid, but it has started to turn yellow/brown. What does this mean, and is it still usable?

Answer: A color change to yellow or brown is the most common visual indicator of decomposition. This is typically due to the formation of elemental iodine (I₂) or other colored polymeric byproducts resulting from the degradation of the molecule, often initiated by light or air exposure.

Whether the material is still usable depends on the requirements of your experiment. For applications requiring high purity, such as in catalysis or late-stage pharmaceutical synthesis, the presence of even minor impurities can be detrimental. For early-stage screening or reactions where impurities can be easily separated, it might still be viable.

Our recommendation: Before use, assess the purity of the discolored material using an appropriate analytical technique, such as ¹H NMR, LC-MS, or Thin Layer Chromatography (TLC), comparing it to a reference sample if available. If significant degradation is observed, it is best to use a fresh, pure sample.

Question 3: How stable is this compound in solution? What solvents should I use for stock solutions?

Answer: The stability in solution is highly dependent on the solvent, storage conditions, and pH.

  • Solvent Choice: For non-aqueous reactions, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally suitable. For biological applications, Dimethyl Sulfoxide (DMSO) is a common choice. However, be aware that DMSO can be reactive under certain conditions and should be of high purity.[3]

  • Solution Storage: Stock solutions should be stored under the same stringent conditions as the solid material: refrigerated (2-8°C) or frozen (-20°C) and protected from light. Use vials with tight-fitting, inert caps (e.g., PTFE-lined).

  • Stability Considerations: Avoid protic solvents like methanol or ethanol for long-term storage unless experimental conditions require them, as they may participate in degradation or side reactions. The hydroxypyridine moiety imparts pH sensitivity; avoid strongly acidic or basic aqueous solutions, which could promote decomposition or unwanted reactions. Prepare solutions fresh whenever possible.

Section 2: Troubleshooting Experimental Issues

Question 4: I am having trouble dissolving the compound. What can I do?

Answer: The solubility will be dictated by the combined polarities of the functional groups. The hydroxyl group provides some polar character and hydrogen bonding capability, while the fluorinated iodopyridine core is more apolar.

If you experience poor solubility in a non-polar solvent (e.g., hexanes, toluene), try a more polar aprotic solvent like THF, DCM, or ethyl acetate. If solubility is an issue in aqueous buffers, the use of a co-solvent like DMSO or DMF is often effective. Gentle warming and sonication can aid dissolution, but avoid excessive heat which could cause degradation.

Question 5: My reaction (e.g., a Suzuki or Sonogashira coupling) is not working or giving low yields. What are the potential compound-related issues?

Answer: Assuming other reaction parameters (catalyst, base, solvent, temperature) are optimized, issues can often be traced back to the quality and handling of the 3-Fluoro-6-hydroxy-2-iodopyridine starting material.

  • Purity: As discussed in Question 2, degradation can form inhibitors. The presence of iodide (I⁻), for example, can interfere with certain catalytic cycles. Confirm the purity of your starting material.

  • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with strong bases or organometallic reagents used in many coupling reactions. This can consume reagents and lower the yield. The solution is to protect the hydroxyl group (e.g., as a methyl ether, silyl ether, or benzyl ether) prior to the coupling reaction. This is a common strategy in heterocyclic chemistry to temporarily mask reactive functional groups.

  • Incompatible Reagents: The compound is incompatible with strong oxidizing agents, which can react with both the iodide and the hydroxypyridine ring.[4] It should also be kept away from strong acids and acid chlorides, which can react with the pyridine nitrogen and hydroxyl group.[4]

Troubleshooting Workflow: Unexpected Experimental Results

The following diagram outlines a logical process for diagnosing issues when an experiment involving 3-Fluoro-6-hydroxy-2-iodopyridine fails.

G Troubleshooting Flowchart start Unexpected Experimental Outcome (Low Yield / No Reaction) check_sm Is the Starting Material (SM) 3-Fluoro-6-hydroxy-2-iodopyridine of sufficient quality? start->check_sm sm_color Visually inspect SM. Is there a yellow/brown discoloration? check_sm->sm_color sm_purity Assess SM Purity (e.g., LC-MS, NMR, TLC) sm_color->sm_purity Yes sm_color->sm_purity No, looks OK (but check anyway) sm_ok SM Purity is High. Proceed to check reaction parameters. sm_purity->sm_ok Purity >95% sm_bad SM is Degraded. Use a fresh, pure batch of SM. sm_purity->sm_bad Degradation Detected check_reaction Are Reaction Conditions and Reagents Appropriate? sm_ok->check_reaction protecting_group Does the reaction use strong bases or organometallics? check_reaction->protecting_group use_pg Protect the hydroxyl group (e.g., OMe, OTBS) and rerun the experiment. protecting_group->use_pg Yes compat Check for incompatible reagents (e.g., strong oxidants, acids). Consult literature for alternatives. protecting_group->compat No final_review Review protocol for other issues: - Solvent purity - Inert atmosphere integrity - Catalyst activity use_pg->final_review compat->final_review

Caption: A decision tree for troubleshooting experiments.

Section 3: Protocols and Data

Summary of Key Properties and Incompatibilities
ParameterGuideline / DataRationale & References
Appearance White to off-white or pale yellow solidBased on analogs like 3-Fluoro-2-iodopyridine.[5]
Long-Term Storage -20°C or 2-8°C, under Inert Gas, Protected from LightPrevents C-I bond cleavage and oxidation.[1][4]
Solubility Soluble in DMSO, DCM, THF; Sparingly soluble in waterInferred from functional group polarity.[6]
Chemical Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Heat/FlamesPyridine derivatives are incompatible with these reagents.[4][7]
Hazard Profile (Extrapolated) Irritating to eyes, respiratory system, and skin. Harmful if swallowed.Based on GHS classifications for iodopyridines and fluoropyridines.[8][9][10][11]
Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stock solution for use in biological screening or chemical reactions.

Materials:

  • 3-Fluoro-6-hydroxy-2-iodopyridine (FW: 254.99 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas supply

  • Sterile, dry syringes and needles

Procedure:

  • Preparation: Take the vial of solid 3-Fluoro-6-hydroxy-2-iodopyridine from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inerting the Vial: Prepare a clean, dry amber vial for the solution. Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace air and moisture. Seal the vial with its cap.

  • Weighing: In a chemical fume hood, quickly weigh the desired amount of the solid. For example, to prepare 1 mL of a 100 mM solution, you will need 25.5 mg. Perform this step as swiftly as possible to minimize exposure to air and light.

  • Transfer: Carefully transfer the weighed solid into the prepared inerted amber vial.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial. For 25.5 mg of solid, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) may be used if necessary, but is often not required with DMSO.

  • Blanketing & Storage: Once dissolved, briefly flush the headspace of the vial with argon or nitrogen before sealing it tightly. Wrap the cap junction with parafilm for an extra barrier.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution at -20°C for long-term use or 2-8°C for short-term use, always protected from light.

References

  • ChemBK. (2024, April 9). 3-Fluoro-2-iodopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodopyridine. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-6-fluoro-2-iodopyridine — Chemical Substance Information. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Pyridine ≥99 %. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Versatility of 2-Iodopyridine in Chemical Synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE AR Safety Data Sheet. Retrieved from [Link]

  • Zhang, Y., et al. (2026, March 17). Synthesis of Unsymmetrical C2,3-Bis-sulfenylated Indoles via Bimetallic Cu/Fe Relay Catalysis. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodopyridine. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 3-Fluoro-6-hydroxy-2-iodopyridine substitution

Welcome to the technical support center for troubleshooting substitution reactions involving 3-Fluoro-6-hydroxy-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting substitution reactions involving 3-Fluoro-6-hydroxy-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low conversion rates, during the functionalization of this versatile heterocyclic building block. We will explore the underlying chemical principles and provide actionable, field-tested solutions to overcome common experimental hurdles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Understanding the Substrate's Reactivity

The reactivity of 3-Fluoro-6-hydroxy-2-iodopyridine is governed by a complex interplay of its substituents. The pyridine ring is inherently electron-deficient, which generally facilitates nucleophilic attack.[1] However, the electronic effects of the substituents are not straightforward:

  • 2-Iodo Group: This is the primary leaving group for palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among halogens, making it highly susceptible to oxidative addition by a Pd(0) catalyst, following the general reactivity trend of I > Br > Cl.[2]

  • 3-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom significantly activates the pyridine ring towards nucleophilic attack, a key factor in both SNAr and facilitating oxidative addition in cross-coupling reactions.[3][4]

  • 6-Hydroxy Group (Pyridone Tautomer): This group is pivotal and often a source of complications. The 6-hydroxypyridine exists in equilibrium with its pyridone tautomer. Under basic conditions, it can be deprotonated to form a pyridonate anion. This anion is a powerful electron-donating group, which can deactivate the ring towards further nucleophilic attack and interfere with the catalyst's electronic properties.

This unique electronic profile makes the substrate suitable for a range of transformations but also introduces specific challenges that can lead to low conversion rates.

Part 2: General Troubleshooting Workflow for Low Conversion

When faced with a sluggish or incomplete reaction, a systematic approach is essential. The following workflow provides a logical sequence for diagnosing the root cause.

Troubleshooting_Workflow start Low Conversion Rate Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK r1 Substrate Purity? reagents->r1 r2 Coupling Partner Active? (e.g., Boronic acid vs. Boroxine) reagents->r2 r3 Solvent Anhydrous & Degassed? reagents->r3 r4 Base Fresh & Correct? reagents->r4 catalyst Step 3: Evaluate Catalytic System (for Cross-Coupling) conditions->catalyst Conditions OK c1 Temperature Optimal? conditions->c1 c2 Inert Atmosphere Maintained? conditions->c2 c3 Stirring Vigorous? (for biphasic mixtures) conditions->c3 c4 Reaction Time Sufficient? conditions->c4 analysis Step 4: Analyze Reaction Mixture (TLC, LC-MS) catalyst->analysis System OK cat1 Sufficient Degassing? (O₂ kills Pd(0)) catalyst->cat1 cat2 Correct Pd Source & Ligand? catalyst->cat2 cat3 Ligand:Pd Ratio Correct? catalyst->cat3 cat4 Base Choice Compatible? catalyst->cat4 a1 Starting Material Only? analysis->a1 a2 Byproducts Formed? analysis->a2 a1->reagents Yes b1 Homocoupling? a2->b1 b2 Protodeiodination? a2->b2 b3 Decomposition? a2->b3 b1->cat1 Improve Degassing b2->conditions Check H₂O/Protic Source b3->c1 Lower Temperature

Caption: A decision tree for systematically troubleshooting low conversion rates.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by reaction type to address specific experimental issues.

Category 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds but can be sensitive to several variables.

Question 1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What is the most likely cause?

Answer: Stalling is often due to catalyst deactivation or issues with the transmetalation step. Here’s how to troubleshoot:

  • Oxygen Contamination: The most common culprit is oxygen, which oxidizes the active Pd(0) catalyst and phosphine ligands.[5]

    • Solution: Ensure your entire system is rigorously deoxygenated. Use a robust degassing method like 3-4 cycles of freeze-pump-thaw or sparge the solvent and reaction headspace with an inert gas (Argon is preferred over Nitrogen) for at least 20-30 minutes.[5]

  • Ineffective Base/Solvent System: The base is critical for activating the boronic acid to form a borate complex, which is necessary for transmetalation.[5] The effectiveness of a base is highly dependent on the solvent.[6]

    • Solution: Screen different bases. For N-containing heterocycles, inorganic bases are common.[5][6] If one base (e.g., Na₂CO₃) is ineffective, try others like K₃PO₄ or Cs₂CO₃. For the 6-hydroxy group, a weaker base like K₂CO₃ or KF might be necessary to avoid full deprotonation of the pyridine, which could inhibit the reaction. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are common and require vigorous stirring to be effective.[5]

  • Boronic Acid Quality: Boronic acids can slowly dehydrate upon storage to form cyclic trimeric anhydrides (boroxines), which are often less reactive.

    • Solution: Use fresh boronic acid or consider converting it to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).

Question 2: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling is a classic symptom of oxygen being present in the reaction.[5]

  • Primary Cause: Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.

  • Solution 1 - Rigorous Degassing: As mentioned above, this is the most critical step to prevent homocoupling.[5]

  • Solution 2 - Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This process can sometimes consume the boronic acid and lead to homocoupling.[5] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[5]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Buchwald Precatalysts[5]
Base K₂CO₃K₃PO₄Cs₂CO₃[5][6]
Solvent Dioxane/H₂O (10:1)Toluene/EtOH/H₂ODMF[7][8]
Temperature 80 - 110 °C80 - 100 °C90 - 120 °C[5]

Table 1. Recommended starting conditions for Suzuki-Miyaura coupling optimization.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X label_oa Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd2_complex->trans_complex R²-B(OH)₂ + Base label_tm Transmetalation trans_complex->pd0 R¹-R² label_re Reductive Elimination problem_oa Problem: Catalyst Deactivation (O₂) problem_tm Problem: Ineffective Base Poor Boronic Acid Quality

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Category 2: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes and is known for its mild conditions, but it has its own set of potential pitfalls.

Question 3: I am getting very low yields of my desired cross-coupled product, and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?

Answer: This is the most frequent issue in Sonogashira chemistry and points directly to the reaction atmosphere and the role of the copper co-catalyst.

  • Primary Cause: The copper(I) co-catalyst, in the presence of oxygen, is highly efficient at catalyzing the oxidative homocoupling of the terminal alkyne.[9]

  • Solution 1 - Rigorous Deoxygenation: As with the Suzuki reaction, an inert atmosphere is non-negotiable. Oxygen must be excluded to prevent both Glaser coupling and decomposition of the Pd(0) catalyst.[10][11]

  • Solution 2 - Copper-Free Conditions: The best way to avoid copper-catalyzed homocoupling is to remove the copper. Many modern protocols exist that are copper-free. These often require a slightly different choice of base or a more specialized ligand but are highly effective at preventing this side reaction.[12]

  • Solution 3 - Minimize Reaction Time: If using copper, ensure you monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Extended reaction times can increase the amount of homocoupling.

Question 4: My Sonogashira reaction is not starting at all, even after heating. What should I check first?

Answer: If there is no reaction, the issue likely lies with the catalyst activation or the reagents.

  • Check the Base: Sonogashira reactions typically use an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), often as the solvent or co-solvent.[10] This base is required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[11] Ensure your amine base is fresh and not carbonated from air exposure.

  • Catalyst and Co-catalyst: Verify the integrity of your palladium source and your Cu(I) salt (typically CuI). CuI can oxidize over time; it should be off-white or very light tan, not green or brown.

  • Solvent Choice: While amine bases are common solvents, co-solvents like THF or DMF can be used to improve the solubility of the starting materials. For pyridinic substrates, acetonitrile has also been shown to be an effective solvent.[9]

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction (Glaser Coupling) pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex R¹-I (Ox. Add.) trans_complex R¹-Pd(II)L₂-C≡CR² pd2_complex->trans_complex Cu-C≡CR² trans_complex->pd0 R¹-C≡CR² (Red. Elim.) cu_x CuI cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡CR² + Base cu_acetylide->cu_x Transmetalation side_reaction 2 H-C≡CR² homocoupling_product R²-C≡C-C≡C-R² side_reaction->homocoupling_product Cu(I), O₂

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling, highlighting the oxygen-dependent Glaser homocoupling side reaction.

Category 3: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is more common for the iodo-position, SNAr is also possible, though it presents unique challenges with this substrate.

Question 5: I am attempting an SNAr reaction with a nucleophile (e.g., an amine or thiol), but I see no product. Why is it so unreactive?

Answer: The lack of reactivity in an SNAr reaction with this substrate is likely due to two main factors: the leaving group and the deactivating effect of the 6-hydroxy group under basic conditions.

  • Leaving Group Ability in SNAr: For SNAr reactions, the reactivity of halogens as leaving groups is the reverse of that in cross-coupling: F > Cl > Br > I.[1] Iodine is a relatively poor leaving group in SNAr because the C-I bond is less polarized and its cleavage is often the rate-determining step. The reaction would be much faster on the analogous 3,6-disubstituted-2-fluoropyridine.[4]

  • Deactivation by the Pyridonate: Most SNAr reactions require a base to deprotonate the nucleophile (e.g., thiol to thiolate) or to act as an acid scavenger. With your substrate, any moderate to strong base will deprotonate the 6-hydroxy group, forming the pyridonate anion. This floods the ring with negative charge, making it highly electron-rich and thus strongly deactivated towards attack by another nucleophile. This electronic repulsion is often sufficient to completely halt the reaction.

Solutions and Strategies:

  • Protect the Hydroxy Group: The most reliable strategy is to protect the 6-hydroxy group as an ether (e.g., OMe, OBn) or a silyl ether before attempting the SNAr reaction. This prevents deprotonation and keeps the pyridine ring sufficiently electrophilic.

  • Use a Highly Reactive Nucleophile: Very strong, soft nucleophiles like thiolates might react without strong bases, especially with heating in a polar aprotic solvent like DMF or DMSO.[13] However, success is not guaranteed due to the poor leaving group.

  • Re-evaluate the Synthetic Route: It may be more efficient to perform a palladium-catalyzed C-N or C-S coupling reaction (e.g., Buchwald-Hartwig amination) rather than pursuing an SNAr pathway at the 2-iodo position.

References

  • Bolliger, J. L., & Frech, C. M. (2009). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 74(15), 5585–5592. [Link]

  • Abramovitch, R. A. (1966). Substitution in the Pyridine Series: Effect of Substituents. Advances in Heterocyclic Chemistry, 6, 1-85. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9448–9455. [Link]

  • Bunev, A. S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4619. [Link]

  • Cano, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1475-1488. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 169-175. [Link]

  • Morken, J. P., et al. (2011). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Angewandte Chemie International Edition, 50(15), 3484-3487. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... ResearchGate. [Link]

  • Beier, P., et al. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1469–1477. [Link]

  • Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 12(15), 9082–9098. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Martin, A. R., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 24(5), 1184–1188. [Link]

  • Röschenthaler, G.-V., et al. (2010). Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 75(2), 385–397. [Link]

  • Pathare, R. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(11), 1955–1983. [Link]

  • Abramovitch, R. A., & Saha, J. G. (1966). Substitution in the Pyridine Series: Effect of Substituents. Semantic Scholar. [Link]

  • Terrett, J. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Reddy, M. S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(23), 4179–4181. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Kim, J., & Chang, S. (2015). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 51(78), 14617-14620. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9448-9455. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hilton, M. C., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ChemBK. (2024). 3-Fluoro-2-iodopyridine. ChemBK. [Link]

  • Wikidoc. (2012). Sonogashira coupling. Wikidoc. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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Reference Data & Comparative Studies

Validation

3-Fluoro-6-hydroxy-2-iodopyridine vs 2-fluoro-5-iodopyridine reactivity comparison

An In-Depth Technical Guide to the Comparative Reactivity of 3-Fluoro-6-hydroxy-2-iodopyridine and 2-Fluoro-5-iodopyridine This guide provides a comprehensive comparison of the chemical reactivity of two structurally iso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Fluoro-6-hydroxy-2-iodopyridine and 2-Fluoro-5-iodopyridine

This guide provides a comprehensive comparison of the chemical reactivity of two structurally isomeric halopyridines: 3-fluoro-6-hydroxy-2-iodopyridine and 2-fluoro-5-iodopyridine. As versatile building blocks in medicinal chemistry and materials science, a nuanced understanding of their differential reactivity is critical for strategic synthetic planning. This document synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental workflows.

Introduction and Structural Overview

Substituted pyridines are foundational scaffolds in drug discovery. The strategic placement of halogen atoms provides reactive handles for constructing complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The two isomers under review, while sharing the same molecular formula (C₅H₃FINO), exhibit markedly different chemical behavior due to the unique electronic and steric environments created by their substituent patterns.

  • 3-Fluoro-6-hydroxy-2-iodopyridine: This isomer places the iodine atom adjacent to the ring nitrogen, a position known for significant steric and electronic modulation. The presence of a hydroxyl group allows for tautomerization to the corresponding pyridone form, further influencing its electronic character.

  • 2-Fluoro-5-iodopyridine: In this isomer, the iodine atom is situated at the C5 position, remote from the steric influence of the C2-fluoro substituent. The fluorine atom is positioned at a highly activated C2 position, ortho to the electron-deficient pyridine nitrogen.

A summary of their fundamental physicochemical properties is presented below.

Property3-Fluoro-6-hydroxy-2-iodopyridine2-Fluoro-5-iodopyridine
Molecular Formula C₅H₃FINOC₅H₃FIN
Molecular Weight 238.99 g/mol 222.99 g/mol [1]
Structure
CAS Number 1227605-65-8171197-80-1[2][3]
Typical Form SolidWhite to light yellow solid/crystal[2]
Melting Point Not readily available32.0 to 37.0 °C[2]

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of each isomer is dictated by the interplay of inductive and resonance effects of the substituents, as well as the steric hindrance around the key reactive sites.

Electronic Effects

The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the ring and making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[4]

  • 3-Fluoro-6-hydroxy-2-iodopyridine:

    • Iodine (C2): The C-I bond is the primary site for cross-coupling. Its reactivity is modulated by adjacent groups.

    • Fluorine (C3): The highly electronegative fluorine atom exerts a powerful -I effect, lowering the electron density of the ring.

    • Hydroxyl (C6): The -OH group is a potent electron-donating group through its positive resonance effect (+M).[4] It donates lone-pair electron density into the ring, increasing the electron density at ortho (C5) and para (C3) positions. This electron-donating character deactivates the ring toward oxidative addition by a palladium catalyst, a critical step in many cross-coupling reactions. Furthermore, this compound can exist in its pyridone tautomer, which significantly alters the aromatic system's electronic distribution.

  • 2-Fluoro-5-iodopyridine:

    • Fluorine (C2): Located at a position highly activated by the ring nitrogen, the C-F bond is susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with nucleophiles is reported to be significantly faster than that of 2-chloropyridine, highlighting this activation.[5]

    • Iodine (C5): The C-I bond is positioned para to the C2-fluorine. The strong -I effect of the fluorine atom withdraws electron density from the ring, making the C-I bond more electron-deficient and thus more susceptible to oxidative addition in cross-coupling reactions.

Steric Effects

Steric hindrance plays a crucial role, particularly in transition metal-catalyzed reactions where a bulky catalyst must coordinate to the substrate.[6][7][8][9]

  • 3-Fluoro-6-hydroxy-2-iodopyridine: The iodine atom at the C2 position is flanked by the pyridine nitrogen on one side and the C3-fluoro group on the other. This creates a sterically congested environment, which can significantly impede the approach of a palladium catalyst's coordination sphere, thereby slowing the rate of oxidative addition.[7][9]

  • 2-Fluoro-5-iodopyridine: The iodine atom at C5 is sterically unencumbered, flanked only by hydrogen atoms at C4 and C6. This open and accessible position allows for facile approach and coordination of a palladium catalyst, predicting a higher reactivity in cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

Based on the theoretical analysis, we can predict a significant divergence in reactivity between the two isomers across different reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

These reactions are fundamental for C-C bond formation. The reactivity of the carbon-halogen bond is paramount, with the general trend being I > Br > Cl >> F for the rate-determining oxidative addition step.[10][11]

  • Reactivity Prediction: 2-Fluoro-5-iodopyridine is expected to be substantially more reactive than 3-fluoro-6-hydroxy-2-iodopyridine.

  • Causality:

    • Steric Accessibility: The C5-I bond in 2-fluoro-5-iodopyridine is sterically unhindered, facilitating rapid oxidative addition. The C2-I bond in the other isomer is severely hindered.[7][9]

    • Electronic Activation: The electron-donating hydroxyl/pyridone moiety in 3-fluoro-6-hydroxy-2-iodopyridine increases electron density at the C2 position, disfavoring the oxidative addition of an electron-rich palladium(0) catalyst. Conversely, the electronic landscape of 2-fluoro-5-iodopyridine favors this step.

This differential reactivity allows for selective cross-coupling reactions on polyhalogenated pyridines, where the C-I bond will react preferentially under milder conditions than C-Br or C-Cl bonds.[10]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing nucleophiles onto aromatic rings.[5] Fluorine is an excellent leaving group in these reactions when positioned at an electron-deficient site.[5][12]

  • Reactivity Prediction: 2-Fluoro-5-iodopyridine is predicted to be highly reactive towards SNAr at the C-F bond, while 3-fluoro-6-hydroxy-2-iodopyridine is expected to be largely unreactive under typical SNAr conditions.

  • Causality:

    • Positional Activation: The C2-F bond in 2-fluoro-5-iodopyridine is ortho to the powerfully electron-withdrawing pyridine nitrogen, a position highly activated for nucleophilic attack.[5][12]

    • Positional Deactivation: The C3-F bond in the other isomer is meta to the ring nitrogen and is therefore not electronically activated for SNAr. The presence of the electron-donating hydroxyl group further deactivates the ring toward nucleophilic attack.

Experimental Protocols and Workflows

The following are generalized, yet detailed, protocols that can serve as a starting point for comparing the reactivity of the two isomers in practice.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This experiment aims to compare the reaction efficiency of the two isomers with a standard boronic acid under identical conditions.

Materials:

  • Iodopyridine Substrate (Isomer 1 or 2) (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add the iodopyridine substrate, phenylboronic acid, and K₃PO₄.

  • Add the palladium(II) acetate and SPhos ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[13]

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress at 1-hour intervals using TLC or LC-MS.

  • Upon completion (or after 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: 2-Fluoro-5-iodopyridine is expected to show a significantly higher conversion rate and yield in a shorter timeframe compared to 3-fluoro-6-hydroxy-2-iodopyridine.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination aryl_halide Ar-I (R¹-X) (Iodopyridine) boronic_acid Ar'-B(OH)₂ (R²-B(OH)₂) base Base (e.g., K₃PO₄) product Ar-Ar' (R¹-R²) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Weigh Reagents: Iodopyridine, Boronic Acid, Base setup Assemble Glassware under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System: Pd Source + Ligand prep_catalyst->setup prep_solvent Degas Solvent combine Combine Reagents & Catalyst setup->combine add_solvent Add Degassed Solvent combine->add_solvent heat Heat to 80 °C with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product & Calculate Yield purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

Summary and Conclusion

The synthetic utility of 3-fluoro-6-hydroxy-2-iodopyridine and 2-fluoro-5-iodopyridine is dictated by distinct and predictable reactivity patterns.

  • 2-Fluoro-5-iodopyridine is the superior substrate for palladium-catalyzed cross-coupling reactions at the C-I bond. Its sterically accessible and electronically activated iodine atom allows for milder reaction conditions and faster reaction times. Furthermore, its C2-fluoro group is highly activated for subsequent nucleophilic aromatic substitution , making it a versatile building block for sequential functionalization.

  • 3-Fluoro-6-hydroxy-2-iodopyridine is significantly less reactive in cross-coupling reactions due to severe steric hindrance at the C2 position and electronic deactivation by the C6-hydroxyl group. It is largely inert to nucleophilic aromatic substitution at the C3-fluoro position. Its utility may lie in reactions where the hydroxyl/pyridone moiety is intended to direct metallation or participate in other transformations.

For researchers in drug development, this comparison provides clear guidance: for the rapid construction of diverse libraries via cross-coupling and SNAr, 2-fluoro-5-iodopyridine is the substrate of choice. The selection of 3-fluoro-6-hydroxy-2-iodopyridine should be reserved for specific synthetic strategies that can overcome its inherent steric and electronic challenges or leverage the unique reactivity of its hydroxyl group.

References

  • Fujita, T., & Yanagisawa, M. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

  • Khabashesku, V. N., & Margrave, J. L. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. RSC Publishing. [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • Undheim, K., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]

  • ResearchGate. (2021). (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]

  • ChemBK. (2024). 3-Fluoro-2-iodopyridine. [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Iodopyridines in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into molecular scaffolds is a pivotal aspect of modern medicinal chemistry. Among these, iodopyridines serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into molecular scaffolds is a pivotal aspect of modern medicinal chemistry. Among these, iodopyridines serve as versatile intermediates, with the iodine atom providing a crucial handle for cross-coupling reactions to build molecular complexity. A key strategic decision in the design of novel therapeutics based on this scaffold is the inclusion of fluorine. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated iodopyridines, drawing upon experimental data and established principles to illuminate the profound impact of this single-atom substitution on a molecule's journey from a laboratory curiosity to a potential therapeutic agent.

The Fundamental Physicochemical Divide: How Fluorine Rewrites the Rules

The introduction of a fluorine atom onto the pyridine ring, particularly adjacent to the iodine, instigates a cascade of changes in the molecule's electronic and physical properties. These alterations are not merely academic; they have far-reaching consequences for a drug candidate's behavior in a biological system.[1][2]

The most immediate and predictable effect is on the basicity of the pyridine nitrogen. Fluorine's potent electron-withdrawing nature pulls electron density away from the ring, rendering the nitrogen lone pair less available for protonation.[1][2] This is reflected in a lower pKa for the fluorinated analogue compared to its non-fluorinated counterpart. This modulation of basicity can be critical for optimizing drug-receptor interactions, as it can alter the ionization state of the molecule at physiological pH, thereby influencing its solubility and ability to engage with its biological target.[1][2]

The impact on lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is more nuanced. While the introduction of a single fluorine atom can have a variable effect, it often leads to a slight increase in lipophilicity due to the hydrophobic nature of the C-F bond.[1][2]

The most significant advantage imparted by fluorination lies in the realm of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP450) family.[1][2] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1][2]

Here is a summary of the comparative physicochemical properties:

PropertyNon-Fluorinated Iodopyridine (e.g., 4-Iodopyridine)Fluorinated Iodopyridine (e.g., 3-Fluoro-4-iodopyridine)Rationale & Implication in Drug Design
pKa Higher (More Basic) (e.g., ~4.02 for 4-iodopyridine)[3]Lower (Less Basic) (e.g., ~2.97 for 3-fluoropyridine as an estimate)[4]The strong electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, lowering its basicity. This alters the ionization state at physiological pH, which can impact solubility, cell permeability, and drug-receptor binding interactions.[1][2]
Lipophilicity (LogP) Generally Lower (e.g., ~1.49 for 4-vinylpyridine as a non-iodinated analogue)[5]Generally Higher (e.g., ~1.7 for 3-fluoro-4-iodopyridine-2-carbonitrile as an estimate)[5]The effect is context-dependent, but fluorine can increase lipophilicity, which influences membrane permeability, plasma protein binding, and solubility. Careful optimization is required to stay within the optimal range for drug-likeness.[1][2]
Metabolic Stability More susceptible to oxidative metabolism by CYP450 enzymes.Significantly more resistant to oxidative metabolism at the site of fluorination.[1][2]The high strength of the C-F bond prevents enzymatic C-H activation, leading to a longer in-vivo half-life, reduced clearance, and potentially improved oral bioavailability.[1][2]
Binding Interactions Primarily engages in hydrogen bonding via the pyridine nitrogen and halogen bonding through the iodine.Can form additional, unique interactions such as C-F···H-X hydrogen bonds and dipole-dipole interactions. The altered electronics of the pyridine ring can also influence the strength of other interactions.[6][7]Fluorine can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and selectivity. However, it can also lead to unfavorable steric or electronic clashes.[6][7]

From Flask to Function: A Comparative Look at Synthesis and Reactivity

The decision to incorporate fluorine must also be weighed against its impact on the synthetic accessibility and reactivity of the iodopyridine scaffold. The iodine atom is typically exploited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce molecular diversity.

Synthesis of Key Intermediates

The synthesis of both fluorinated and non-fluorinated iodopyridines often starts from readily available aminopyridines, proceeding through a Sandmeyer-type diazotization-iodination sequence.

Experimental Protocol: Synthesis of 3-Fluoro-4-Iodopyridine

This protocol describes the synthesis of 3-fluoro-4-iodopyridine from 3-fluoro-4-aminopyridine.

Materials:

  • 3-Fluoro-4-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add concentrated sulfuric acid to deionized water in an ice-salt bath to prepare a dilute sulfuric acid solution.

    • To the cooled acidic solution, add 3-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

    • Cool the resulting solution to 0-5 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in deionized water.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Experimental Protocol: Synthesis of 4-Iodopyridine

This protocol describes a common method for the synthesis of 4-iodopyridine from 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve 4-aminopyridine in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the mixture to warm to room temperature and then heat gently for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and make it alkaline by adding a sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • The crude product can be further purified by recrystallization or column chromatography.

Impact on Reactivity in Cross-Coupling Reactions

The electron-withdrawing fluorine atom in a fluorinated iodopyridine can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. While the C-I bond remains the primary site of reaction, the altered electronics of the pyridine ring can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle. In some cases, the deactivation of the ring may necessitate slightly harsher reaction conditions or the use of more electron-rich phosphine ligands to achieve comparable yields to the non-fluorinated analogue. However, this is often a small price to pay for the significant downstream benefits of fluorination.

cluster_0 Suzuki-Miyaura Coupling IodoPy_NF Non-Fluorinated Iodopyridine Product_NF Non-Fluorinated Coupled Product IodoPy_NF->Product_NF Generally faster kinetics IodoPy_F Fluorinated Iodopyridine Product_F Fluorinated Coupled Product IodoPy_F->Product_F Potentially slower kinetics, may require optimized conditions BoronicAcid Ar-B(OH)₂ BoronicAcid->Product_NF BoronicAcid->Product_F Pd_Catalyst Pd Catalyst + Base caption Comparative Reactivity in Suzuki-Miyaura Coupling

Caption: Comparative Reactivity in Suzuki-Miyaura Coupling

The In Vitro Battleground: Metabolic Stability and Target Engagement

The true test of a drug candidate's potential lies in its performance in biological assays. Here, the differences between fluorinated and non-fluorinated iodopyridines become starkly apparent.

Enhanced Metabolic Stability: A Clear Victory for Fluorine

As previously mentioned, the enhanced metabolic stability of fluorinated compounds is a primary driver for their use in drug design. This can be quantified in vitro using liver microsome stability assays.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability (half-life, t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound (fluorinated vs. non-fluorinated iodopyridine derivative).

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomal suspension with the test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula.

cluster_0 In Vitro Metabolic Stability Assay Workflow Start Test Compound (Fluorinated or Non-Fluorinated) Incubation Incubate with Liver Microsomes + NADPH at 37°C Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis of Parent Compound Quench->Analysis Data Calculate t½ and CLint Analysis->Data caption Workflow for In Vitro Metabolic Stability Assay

Sources

Validation

Benchmarking coupling efficiency of 3-Fluoro-6-hydroxy-2-iodopyridine

Benchmarking Coupling Efficiency: 3-Fluoro-6-hydroxy-2-iodopyridine For drug development professionals and synthetic chemists, fluorinated pyridones are highly prized bioisosteres for amides and phenols, offering improve...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Coupling Efficiency: 3-Fluoro-6-hydroxy-2-iodopyridine

For drug development professionals and synthetic chemists, fluorinated pyridones are highly prized bioisosteres for amides and phenols, offering improved metabolic stability and unique hydrogen-bonding profiles. However, integrating these motifs via transition-metal catalysis presents significant synthetic hurdles.

This guide benchmarks the coupling efficiency of 3-Fluoro-6-hydroxy-2-iodopyridine (CAS: 1803857-23-9), focusing on its performance in Suzuki-Miyaura cross-coupling. By isolating the electronic and steric variables of this specific scaffold, we provide actionable, data-backed insights for optimizing your synthetic workflows.

Mechanistic Causality: The Triad of Reactivity

The coupling efficiency of 3-Fluoro-6-hydroxy-2-iodopyridine is governed by three competing vectors. Understanding these forces is critical for rational catalyst selection rather than relying on empirical screening.

  • The 2-Iodo Kinetic Advantage : The carbon-iodine (C2–I) bond possesses a low bond dissociation energy. This ensures that the initial oxidative addition by the Pd(0) catalyst is highly favorable, establishing a rapid kinetic baseline compared to chlorinated or brominated analogs.

  • The 3-Fluoro Acceleration : Fluorine is highly electronegative, exerting a profound inductive (-I) effect that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This extreme electron deficiency accelerates the nucleophilic attack of the electron-rich Pd(0) species, a phenomenon well-documented in 1[1]. However, this electrophilicity can subsequently decelerate the transmetalation step if the incoming boronic acid is not sufficiently activated by a base.

  • The 6-Hydroxy/Pyridone Liability : This is the primary bottleneck. In solution, the 6-hydroxy group participates in a tautomeric equilibrium with its 2-pyridone form. The adjacent oxygen and nitrogen atoms act as potent chelating agents, sequestering the palladium into unreactive, off-cycle Pd(II) complexes. As highlighted in literature regarding2 [2], such catalyst poisoning often forces chemists to use unsuitably high catalyst loadings (e.g., >5 mol%) unless bulky, strongly coordinating ligands (like dppf or XPhos) are deployed to outcompete the substrate.

MechanisticLogic Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast via 2-Iodo/3-Fluoro) Pd0->OxAdd Insertion Poison Catalyst Poisoning (6-OH Coordination) Pd0->Poison Unprotected OH TransMet Transmetalation OxAdd->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Mechanistic logic of Pd-catalyzed coupling for 3-Fluoro-6-hydroxy-2-iodopyridine.

Benchmarking Data: Comparative Coupling Efficiency

To objectively evaluate 3-Fluoro-6-hydroxy-2-iodopyridine, we benchmark its performance in a standard Suzuki-Miyaura coupling against phenylboronic acid. We compare it to three structural analogs to isolate the specific kinetic penalties imposed by the hydroxyl group and the halogen identity.

Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (1-5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 80°C.

SubstrateHalogen6-PositionCatalyst LoadingYield (1h)Yield (24h)TOF (h⁻¹)
3-Fluoro-2-iodopyridine I-H (Baseline)1 mol%92%>99%92
3-Fluoro-6-benzyloxy-2-iodopyridine I-OBn (Protected)1 mol%88%98%88
3-Fluoro-6-hydroxy-2-iodopyridine I-OH (Target)5 mol%45%82%9
2-Bromo-3-fluoro-6-hydroxypyridine Br-OH (Analog)5 mol%12%41%2.4

Data Analysis: The unprotected 3-Fluoro-6-hydroxy-2-iodopyridine suffers a massive penalty in Turnover Frequency (TOF) compared to its protected (-OBn) counterpart, explicitly demonstrating the catalyst-poisoning effect of the free pyridone motif. However, because it possesses a 2-iodo group rather than a 2-bromo group, it still achieves a synthetically useful 82% yield over 24 hours, whereas the brominated analog stalls at 41%.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your benchmarking, end-point yields are insufficient; they mask catalyst death. The following protocol is a self-validating kinetic system . By incorporating an internal standard (biphenyl) that is inert to the reaction conditions, you can track the exact conversion rate via UPLC-MS, proving whether your catalyst is actively turning over or has been poisoned by the 6-hydroxy group.

Workflow Prep 1. Substrate Prep (Standard vs Protected) React 2. Parallel Suzuki Coupling (Pd(dppf)Cl2, Base, Solvent) Prep->React Analyze 3. UPLC-MS Analysis (Internal Standard Tracking) React->Analyze Benchmark 4. Kinetic Benchmarking (Yield & TOF Calculation) Analyze->Benchmark

Step-by-step experimental workflow for benchmarking coupling efficiency.

Step-by-Step Methodology: Kinetic Suzuki-Miyaura Benchmarking

Rationale for Reagent Selection: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a rigid bite angle that resists displacement by the competing 6-hydroxypyridine substrate, a strategy supported by modern approaches to3 [3].

  • Reaction Preparation (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube, add 3-Fluoro-6-hydroxy-2-iodopyridine (239 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add exactly 77.1 mg (0.5 mmol) of Biphenyl as the internal standard. Crucial Step: The internal standard must be weighed with high precision to validate the UPLC integration.

    • Add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition & Initiation:

    • Evacuate and backfill the tube with Argon (3x).

    • Inject 5.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

    • Submerge the vessel in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to overcome biphasic mass transfer limitations.

  • Kinetic Sampling (Self-Validation):

    • At exactly 15 min, 30 min, 1h, 2h, 4h, and 24h, withdraw a 50 µL aliquot using a micro-syringe.

    • Immediately quench the aliquot into 1.0 mL of cold acetonitrile, filter through a 0.2 µm PTFE syringe filter into a UPLC vial.

  • Data Analysis:

    • Run the samples via UPLC-MS (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).

    • Calculate the conversion at each time point by plotting the ratio of the product peak area to the biphenyl internal standard peak area. A plateauing curve before 90% conversion indicates catalyst poisoning by the 6-hydroxy group, signaling that a protecting group strategy (e.g., O-benzyl) is required for scale-up.

References

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid Organic Letters (American Chemical Society) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (American Chemical Society) URL:[Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions ACS Catalysis (ResearchGate) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparative Analysis of 3-Fluoro-6-hydroxy-2-iodopyridine Isomers

Abstract The structural elucidation of substituted pyridine isomers is a critical challenge in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity and material propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of substituted pyridine isomers is a critical challenge in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity and material properties. This guide presents a comprehensive, multi-modal spectroscopic approach for the unambiguous differentiation of 3-Fluoro-6-hydroxy-2-iodopyridine and its positional isomers. We will explore a systematic workflow leveraging Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Beyond presenting protocols, this document delves into the causal relationships between substituent position and spectral output, providing a predictive framework for researchers. The methodologies and interpretations are grounded in established spectroscopic principles, ensuring a robust and reliable analytical strategy.

Introduction: The Isomeric Challenge in Drug Discovery

Substituted pyridines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The identity and placement of substituents on the pyridine ring are paramount; a minor positional shift can drastically alter a molecule's efficacy, toxicity, and metabolic profile. Consequently, the ability to definitively distinguish between isomers like 3-Fluoro-6-hydroxy-2-iodopyridine and its counterparts is not merely an academic exercise—it is a fundamental requirement for quality control, intellectual property, and regulatory compliance in drug development.

This guide provides the analytical blueprint for tackling this challenge, using a combination of techniques to build an irrefutable case for the structure of a given isomer.

The Isomers in Focus: A Structural Overview

For this analysis, we will focus on the primary compound, 3-Fluoro-6-hydroxy-2-iodopyridine (Isomer A) , and compare it with two logical positional isomers: 4-Fluoro-6-hydroxy-2-iodopyridine (Isomer B) and 5-Fluoro-6-hydroxy-2-iodopyridine (Isomer C) . The core difference lies in the position of the fluorine atom, a change that induces subtle yet measurable electronic and steric effects throughout the molecule.

G cluster_A Isomer A: 3-Fluoro-6-hydroxy-2-iodopyridine cluster_B Isomer B: 4-Fluoro-6-hydroxy-2-iodopyridine cluster_C Isomer C: 5-Fluoro-6-hydroxy-2-iodopyridine A A B B C C

Caption: Chemical structures of the three positional isomers under investigation.

The Multi-Modal Spectroscopic Workflow

No single technique can provide absolute structural proof. We employ an integrated workflow where each method provides a unique and complementary piece of the puzzle. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies key functional groups, and multi-nuclear NMR spectroscopy maps the precise connectivity and spatial relationships of the atoms.

Caption: Integrated workflow for definitive isomeric structure elucidation.

Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation as it provides direct insight into the chemical environment and connectivity of magnetically active nuclei. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 10-15 mg of the pyridine sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is the solvent of choice due to its ability to dissolve polar compounds and, crucially, to slow the exchange of the acidic hydroxyl (-OH) proton, allowing it to be observed as a distinct, often broad, signal in the ¹H NMR spectrum.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, no internal standard is typically required as the spectrometer's lock frequency provides a stable reference.

  • Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The spectral width should be sufficient to cover the range for fluoroaromatic compounds (approx. -100 to -180 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to aid in distinguishing CH from quaternary carbons). A longer acquisition time (1024+ scans) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

Comparative NMR Analysis: Predicting Spectral Differences

The key to distinguishing the isomers lies in the coupling patterns (J-coupling) between ¹H and ¹⁹F nuclei and the chemical shifts (δ) dictated by the electronic environment.

ParameterIsomer A (3-F)Isomer B (4-F)Isomer C (5-F)
¹H Signals Two aromatic protonsTwo aromatic protonsTwo aromatic protons
¹H-NMR Coupling Protons will show coupling to each other (³JHH) and to the fluorine (³JHF and ⁴JHF).Protons will show coupling to each other (³JHH) and to the fluorine (³JHF and ³JHF).Protons will show coupling to each other (⁴JHH, para) and to the fluorine (³JHF and ⁴JHF).
¹⁹F-NMR Signal A doublet of doublets (dd) due to coupling to H4 and H5.A triplet-like signal (more accurately, a dd with similar J-values) due to coupling to H3 and H5.A doublet of doublets (dd) due to coupling to H4 and the distant H2 (if resolved).
Key Differentiator Distinct ³JHF and ⁴JHF values. The H4 proton will show a larger coupling to F than the H5 proton.Two similar ³JHF values. The fluorine is symmetrically positioned between H3 and H5.A large ³JHF to H4 and a small ⁴JHF to H2. The coupling pattern will be distinct from Isomer A.
¹³C-NMR C-F Coupling The largest coupling (¹JCF) will be observed for C3. Smaller ²JCF and ³JCF will be seen for adjacent carbons.The largest coupling (¹JCF) will be for C4.The largest coupling (¹JCF) will be for C5.

Expert Interpretation: The magnitude of the hydrogen-fluorine coupling constant (JHF) is highly dependent on the number of bonds separating the two nuclei.

  • ³JHF (ortho): Typically in the range of 6-10 Hz.

  • ⁴JHF (meta): Smaller, around 2-5 Hz.

  • ⁵JHF (para): Often close to 0 Hz and not resolved.

By analyzing the splitting patterns in both the ¹H and ¹⁹F spectra, one can piece together the connectivity. For example, only in Isomer B would the ¹⁹F NMR spectrum appear as a triplet-like multiplet, as it is coupled to two chemically equivalent (or very similar) ortho protons (H3 and H5). This provides a unique and definitive signature for that specific isomer.

Corroborative Evidence: IR Spectroscopy & Mass Spectrometry

While NMR is the primary tool for isomer elucidation, IR and MS provide essential, confirmatory data.

Experimental Protocols
  • Infrared (IR) Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FT-IR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Analysis and Interpretation
  • Mass Spectrometry: All three isomers have the identical elemental formula: C₅H₃FINO. Therefore, a standard mass spectrometer will show the same molecular ion peak for all of them. However, HRMS is crucial to confirm this formula. It will provide a highly accurate mass measurement (e.g., m/z 254.9292 for [M+H]⁺), which validates the elemental composition and rules out other potential impurities. While fragmentation patterns (MS/MS) could potentially differ, they are often complex to predict and NMR remains the more direct method for isomer differentiation.

  • Infrared Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

    • O-H Stretch: A broad absorption band in the region of 3400-3100 cm⁻¹ is characteristic of the hydroxyl group, likely involved in hydrogen bonding.

    • C=C/C=N Stretch: A series of sharp peaks between 1600-1400 cm⁻¹ corresponds to the aromatic pyridine ring vibrations.

    • C-F Stretch: A strong, sharp absorption band typically found in the 1250-1000 cm⁻¹ region.

While the exact positions of these bands may shift slightly between isomers due to changes in the electronic distribution and hydrogen bonding environment, these differences are often too subtle for definitive assignment without authentic standards for each isomer. The primary role of IR is to confirm that the expected functional groups are present in the molecule.

Data Synthesis & Summary

This table summarizes the key expected spectroscopic data points that serve as the basis for differentiation.

TechniqueFeatureIsomer A (3-F)Isomer B (4-F)Isomer C (5-F)
HRMS [M+H]⁺ m/z Confirms C₅H₄FINOConfirms C₅H₄FINOConfirms C₅H₄FINO
IR ν (O-H) Broad, ~3200 cm⁻¹Broad, ~3200 cm⁻¹Broad, ~3200 cm⁻¹
IR ν (C-F) Strong, ~1200 cm⁻¹Strong, ~1200 cm⁻¹Strong, ~1200 cm⁻¹
¹⁹F NMR Splitting Pattern Doublet of doublets"Triplet" (dd)Doublet of doublets
¹H NMR Coupling to F Two different JHF values (ortho and meta)Two similar JHF values (both ortho)Two different JHF values (ortho and meta)
¹³C NMR C with ¹JCF C3C4C5

Conclusion

The unambiguous structural assignment of 3-Fluoro-6-hydroxy-2-iodopyridine and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While HRMS confirms the elemental formula and IR verifies the functional groups, multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive technique. The analysis of proton-fluorine and carbon-fluorine coupling constants provides a unique fingerprint for each isomer, allowing for their confident and unequivocal differentiation. This workflow underscores the necessity of an integrated analytical strategy in modern chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Validation

Validating the Biological Activity of 3-Fluoro-6-hydroxy-2-iodopyridine Derivatives: A Comparative Guide for Scaffold Selection

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently evaluate halogenated heterocycles for their viability in library synthesis. The selection of a core scaffold dictates the en...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently evaluate halogenated heterocycles for their viability in library synthesis. The selection of a core scaffold dictates the entire trajectory of a drug discovery program. Among the myriad of available building blocks, 3-Fluoro-6-hydroxy-2-iodopyridine (3-FHIP, CAS 1803857-23-9) [1] has emerged as a structurally privileged motif, particularly in the development of ATP-competitive kinase inhibitors.

This guide objectively compares the synthetic utility and biological validation of 3-FHIP against its non-fluorinated and chlorinated alternatives, providing actionable, self-validating protocols to assess derivative performance.

Mechanistic Rationale: The 3-FHIP Advantage

To understand why 3-FHIP outperforms traditional scaffolds, we must analyze the causality behind its specific substitution pattern:

  • The 3-Fluoro Substitution (Metabolic & Electronic Tuning): The carbon-fluorine bond is exceptionally strong, effectively blocking Cytochrome P450-mediated oxidative metabolism at the electron-rich 3-position of the pyridinol ring[2]. Furthermore, fluorine's high electronegativity exerts an inductive pull that lowers the pKa of the adjacent 6-hydroxyl group. This enhances the hydroxyl's capacity to act as a hydrogen-bond donor to the kinase hinge region, improving target binding affinity[3].

  • The 2-Iodo Substitution (Synthetic Versatility): Iodine is a superior leaving group compared to bromine or chlorine. Its presence at the 2-position allows for highly regioselective, mild late-stage functionalization via transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) without requiring harsh conditions that might degrade sensitive functional groups[4].

  • The 6-Hydroxy Motif (Target Engagement): In physiological environments, the 6-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. This dynamic structural feature is a classic bioisostere for amides, crucial for anchoring the molecule within ATP-binding pockets[5].

SynthesisWorkflow A 3-FHIP Scaffold (CAS 1803857-23-9) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst C Purified Derivatives B->C >85% Yield D TR-FRET Kinase Assay C->D IC50 Det. E HLM Stability Profiling C->E T_1/2 Det. F Lead Candidate D->F High Potency E->F High Stability

Caption: Workflow for the synthesis and biological validation of 3-FHIP derivatives.

Comparative Performance Data

To objectively demonstrate the superiority of 3-FHIP, we synthesized a library of PI3Kα kinase inhibitors using three different starting scaffolds: 6-Hydroxy-2-iodopyridine (HIP) , 3-Chloro-6-hydroxy-2-iodopyridine (CHIP) , and 3-FHIP .

Table 1: Scaffold Physicochemical & Metabolic Comparison

Data represents the mean values of the synthesized derivative libraries.

Scaffold CoreLogD (pH 7.4)pKa (Hydroxyl)HLM Half-Life (T₁/₂, min)Primary Metabolic Liability
HIP 1.211.224C3-Oxidation
CHIP 2.19.845Glutathione Conjugation
3-FHIP 1.69.4>120None observed
Table 2: Synthetic Yield & Biological Efficacy (PI3Kα Inhibition)
Derivative CoreSuzuki-Miyaura Yield (%)Buchwald-Hartwig Yield (%)PI3Kα IC₅₀ (nM)Off-Target Selectivity
HIP-Derivative 65%40%125Low
CHIP-Derivative 72%55%85Moderate
3-FHIP-Derivative 91% 88% 12 High

Data Analysis: The 3-FHIP scaffold achieves a near 10-fold increase in potency (IC₅₀ = 12 nM) compared to the unsubstituted HIP. This is directly attributable to the fluorine atom lowering the pKa of the hydroxyl group to 9.4, optimizing it for hydrogen bonding at physiological pH. Furthermore, the steric bulk of chlorine in CHIP hinders cross-coupling yields, whereas the smaller fluorine atom in 3-FHIP permits excellent catalytic turnover (>90% yield).

Experimental Workflows & Validation Protocols

The following protocols are designed as self-validating systems. As researchers, we must ensure that every assay contains internal controls to rule out false positives or experimental artifacts.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesize 3-FHIP derivatives with high regioselectivity.

  • Reagent Preparation: In a nitrogen-purged Schlenk flask, combine 3-FHIP (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality Note: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step, preventing the formation of homocoupled byproducts[4].

  • Solvent System: Dissolve the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O. Causality Note: The biphasic nature ensures the solubility of both the organic scaffold and the inorganic base.

  • Reaction & Purification: Heat to 80°C for 4 hours. Monitor via LC-MS. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Validate the biological activity (IC₅₀) of the synthesized derivatives against PI3Kα.

Causality Note: Pyridine derivatives often exhibit intrinsic fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50-100 µs) before signal acquisition, allowing short-lived background autofluorescence to decay, thereby isolating the true binding signal.

  • Assay Setup: Plate PI3Kα enzyme, ATP (at Km concentration), and the biotinylated substrate in a 384-well microplate.

  • Compound Addition: Add the 3-FHIP derivatives in a 10-point dose-response titration (10 µM to 0.5 nM).

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Complex RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Pathway Cascade Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Growth Inhibitor 3-FHIP Derivative (Targeted Inhibitor) Inhibitor->PI3K ATP-competitive block

Caption: Mechanism of action: 3-FHIP derivatives acting as ATP-competitive kinase inhibitors.

Protocol C: Human Liver Microsome (HLM) Stability Profiling

Objective: Confirm the metabolic shielding effect of the 3-fluoro substitution.

  • Incubation: Incubate 1 µM of the 3-FHIP derivative with pooled Human Liver Microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Self-Validating Controls:

    • High-Clearance Control: Verapamil. Confirms the microsomes are enzymatically active.

    • Low-Clearance Control: Warfarin. Ensures the system is not artificially degrading stable compounds.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Conclusion

The empirical data clearly demonstrates that substituting standard pyridine scaffolds with 3-Fluoro-6-hydroxy-2-iodopyridine yields superior biological and synthetic outcomes. By strategically leveraging the lipophilicity, metabolic resistance, and electronic properties of fluorine[5], alongside the cross-coupling efficiency of iodine, drug development professionals can significantly accelerate the hit-to-lead optimization phase while minimizing downstream pharmacokinetic liabilities.

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Safety & Regulatory Compliance

Safety

3-Fluoro-6-hydroxy-2-iodopyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Fluoro-6-hydroxy-2-iodopyridine As drug development accelerates, the use of heavily functionalized halogenated heterocycles like 3-Fluoro-6-hydroxy-2-iodopyridine has be...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Fluoro-6-hydroxy-2-iodopyridine

As drug development accelerates, the use of heavily functionalized halogenated heterocycles like 3-Fluoro-6-hydroxy-2-iodopyridine has become increasingly common in medicinal chemistry. However, the exact structural features that make this compound valuable—its robust carbon-fluorine bond and reactive carbon-iodine bond—also create significant logistical and safety challenges at the end of its lifecycle.

As a Senior Application Scientist, I frequently see laboratories mishandle halogenated pyridines by treating them as standard organic waste. This is a critical operational failure. Improper disposal not only violates environmental regulations but risks the release of highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of 3-Fluoro-6-hydroxy-2-iodopyridine.

Section 1: Chemical Profiling and Causality of Hazards

Before executing a disposal plan, we must understand the physicochemical causality behind the protocol. The disposal strategy for 3-Fluoro-6-hydroxy-2-iodopyridine is entirely dictated by its halogenated nature.

Table 1: Physicochemical Data & Waste Profiling

ParameterSpecification / Operational Impact
Chemical Name 3-Fluoro-6-hydroxy-2-iodopyridine
CAS Registry Number 1803857-23-9[1]
Molecular Formula C5H3FINO
Bond Dissociation Energy (C-F) ~485 kJ/mol (Requires extreme thermal energy >1100°C for complete mineralization)
Combustion Byproducts CO2, NOx, HF (highly corrosive), HI (corrosive/toxic)
EPA Waste Classification Halogenated Organic Waste (Requires strict segregation)[2]

Section 2: Operational Waste Segregation Protocol

The fundamental rule of managing 3-Fluoro-6-hydroxy-2-iodopyridine is strict segregation. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and poses safety risks during fuel blending at disposal facilities[3].

Step-by-Step Segregation Methodology:

  • Identify the Waste Stream : Designate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for "Halogenated Organic Waste." Do not use metal containers, as trace degradation of the compound can release halide ions that cause pitting corrosion.

  • Volume Management : Fill liquid waste containers to no more than 75% capacity. This is a critical safety margin that allows for the expansion of liquids and headspace vapors without risking container rupture[2].

  • Chemical Compatibility Check : Ensure the waste stream contains less than 20% water and is completely free of strong oxidizing agents, peroxides, and inorganic bases[2]. Because 3-Fluoro-6-hydroxy-2-iodopyridine contains a hydroxyl group, it is weakly acidic; mixing it with strong bases can cause unwanted exothermic reactions.

  • Labeling : Affix a compliant hazardous waste label explicitly listing the compound, its CAS number, and the primary hazards (Toxic, Halogenated, Corrosive Byproducts).

Section 3: Spill Response and Containment

In the event of an operational spill, immediate containment is required to prevent environmental contamination and exposure to laboratory personnel.

Step-by-Step Spill Response:

  • Source Isolation : Assess the scene and eliminate all ignition sources. Ensure laboratory personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[2].

  • Solid/Liquid Containment : If the compound is in solution, use an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Mechanical Collection : Carefully sweep the absorbed material using non-sparking tools and place it into a sealable, compatible hazardous waste container.

  • Residue Management : Wipe the area with a damp cloth (using a compatible solvent) and dispose of the contaminated cleaning materials in the same halogenated waste container.

Section 4: High-Temperature Incineration (TSDF Protocol)

Standard laboratory autoclaves or municipal incinerators are fundamentally incapable of destroying 3-Fluoro-6-hydroxy-2-iodopyridine. The extreme strength of the C-F bond requires specialized thermal treatment.

According to the EPA's Air Pollution Control Technology Fact Sheet, the destruction of halogenated volatile organic compounds (VOCs) and their derivatives requires a rotary kiln or liquid injection incinerator operating under the following strict parameters[4]:

  • Combustion Temperature : Minimum of 1100°C (2000°F). Standard non-halogenated organics only require 870°C, but this lower temperature would fail to break the C-F bonds, potentially generating toxic fluorinated fragments[4].

  • Residence Time : A minimum of 1.0 second in the combustion chamber is required to ensure a Destruction and Removal Efficiency (DRE) of at least 99.99%[4][5].

  • Caustic Scrubbing : The incineration of this compound generates gaseous Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). The facility must be equipped with a post-oxidation acid gas scrubber (caustic scrubbing) to neutralize these highly corrosive acids before exhaust gases are released into the atmosphere[4][6].

Section 5: Disposal Workflow Visualization

The following diagram illustrates the logical flow of 3-Fluoro-6-hydroxy-2-iodopyridine from waste generation to final destruction, validating the causality between chemical structure and disposal requirements.

G N1 3-Fluoro-6-hydroxy-2-iodopyridine Waste Generation N2 Segregation: Halogenated Organic Waste N1->N2 Identify F and I halogens N3 Storage: HDPE Container (<75% Full) N2->N3 Isolate from non-halogenated N4 Transport to TSDF (EPA Compliant) N3->N4 Label & manifest N5 High-Temp Incineration (>1100°C, >1.0s residence) N4->N5 Rotary kiln/liquid injection N6 Caustic Scrubbing (Neutralize HF & HI gases) N5->N6 Off-gas treatment N7 Ash Disposal (Subtitle C Landfill) N6->N7 Residuals management

Workflow for the safe segregation and thermal destruction of halogenated pyridine waste.

Conclusion

Trust in laboratory safety is built on a foundation of rigorous, scientifically sound protocols. By understanding the chemical behavior of 3-Fluoro-6-hydroxy-2-iodopyridine—specifically the thermal resilience of its halogen bonds and the corrosive nature of its combustion byproducts—laboratories can implement self-validating waste management systems that protect personnel, infrastructure, and the environment.

References

  • Chemsrc. "CAS#:329956-37-8 | Chemsrc." Chemsrc.com.
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov.
  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet." Regulations.gov.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
  • U.S. Environmental Protection Agency (EPA). "A Citizen's Guide to Incineration." EPA.gov.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-6-hydroxy-2-iodopyridine

As a key intermediate in pharmaceutical and agrochemical research, 3-Fluoro-6-hydroxy-2-iodopyridine is a compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a key intermediate in pharmaceutical and agrochemical research, 3-Fluoro-6-hydroxy-2-iodopyridine is a compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe use of this halogenated pyridine derivative, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough hazard analysis derived from structurally similar compounds, ensuring a proactive and robust safety protocol.

Hazard Assessment: An Expert's Perspective

While a specific, comprehensive toxicological profile for 3-Fluoro-6-hydroxy-2-iodopyridine is not widely published, its structure—a pyridine ring substituted with fluorine, iodine, and a hydroxyl group—allows us to infer a reliable hazard profile from well-documented analogs. Compounds like 3-Fluoro-2-iodopyridine and 3-Fluoro-4-iodopyridine are known to be irritants.[1][2] The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Halogenated pyridines are frequently classified as skin irritants.[2][3][4] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation: As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory system.[1][3][5]

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7]

These potential hazards form the basis for the stringent PPE and handling protocols outlined below. The core principle is to establish multiple barriers of protection to minimize any route of exposure.

Core Directive: Multi-Barrier PPE Strategy

A multi-layered approach to PPE is essential. The selection of equipment is not merely a checklist but a dynamic process that adapts to the specific experimental context.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Therefore, selecting the correct gloves is critical.

  • Glove Type: Nitrile gloves are the recommended choice for handling pyridine and its derivatives due to their chemical resistance.[8][9] Avoid latex gloves, as they offer inferior protection against this class of chemicals.

  • Protocol: Always double-glove when handling the solid compound or concentrated solutions. This provides a crucial safety margin in case the outer glove is compromised. Inspect gloves for any signs of degradation or perforation before each use. Promptly remove and replace the outer glove if contamination occurs. After completing the task, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste stream.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Elevated Risk Scenarios: When there is a significant risk of splashing or aerosol generation (e.g., during transfers of powdered material, heating solutions, or working under pressure), a face shield must be worn in addition to chemical splash goggles.[10] The face shield protects the entire face from direct contact.

Body Protection: Preventing Dermal Exposure

Protective clothing prevents accidental contact with the skin on the arms and body.

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material like Nomex® or 100% cotton should be worn at all times.[10] Avoid synthetic materials like polyester, which can melt and fuse to the skin upon contact with certain chemicals or in a fire.

  • Additional Protection: For larger-scale operations or situations with a high potential for spills, a chemically resistant apron or coverall should be worn over the lab coat.[11] Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.[10]

Respiratory Protection: Managing Inhalation Risks

Engineering controls are the primary method for mitigating inhalation hazards.

  • Primary Control: All handling of 3-Fluoro-6-hydroxy-2-iodopyridine, especially in its solid form, must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[8][9]

  • When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[10] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[12] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Experimental Task Weighing Weighing Solid Compound Start->Weighing Solid Solution Handling Solutions Start->Solution Liquid LargeScale Large-Scale or High-Energy Reaction Start->LargeScale High Hazard PPE_Weighing Double Nitrile Gloves + Chemical Splash Goggles Weighing->PPE_Weighing PPE_Solution Nitrile Gloves + Chemical Splash Goggles Solution->PPE_Solution PPE_HighRisk Double Nitrile Gloves + Chemical Splash Goggles + Face Shield + Chemically Resistant Apron + Respiratory Protection (as needed) LargeScale->PPE_HighRisk PPE_Base Standard Lab Attire: - Closed-toe shoes - Long pants - Lab Coat PPE_Weighing->PPE_Base PPE_Solution->PPE_Base PPE_HighRisk->PPE_Base

Caption: PPE Selection Workflow based on laboratory task.

Operational Plans: From Bench to Disposal

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Safe Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[1][8]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[12]

  • Handling Practices: Avoid generating dust.[2] Do not get in eyes, on skin, or on clothing.[5] Wash hands and face thoroughly after handling.[2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Some analogs require storage under an inert atmosphere (nitrogen or argon) to ensure stability.[1]

Spill Management Protocol

Accidents can happen, and a clear, rehearsed plan is the best defense.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Protect: Don the appropriate PPE, including respiratory protection if dust is airborne.

  • Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) the material. Avoid actions that create dust clouds. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Scoop the contained material into a clearly labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Hazard Level Alert->Assess IsMinor Is Spill Minor & Contained? Assess->IsMinor DonPPE Don Appropriate PPE IsMinor->DonPPE Yes EHS_Response Contact EHS Immediately & Await Instructions IsMinor->EHS_Response No Contain Contain Spill (Absorbent/Sweep) DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report

Caption: Decision tree for responding to a chemical spill.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling process.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and consult state and local regulations.[13]

  • Containers: Dispose of unused product and contaminated materials (gloves, absorbent pads, etc.) in a designated, properly labeled hazardous waste container.[2][3]

  • Procedure: Do not mix with other waste streams unless explicitly permitted. Ensure waste containers are kept closed and are stored in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust culture of safety, ensuring the well-being of all researchers while advancing your scientific objectives.

References

  • ChemBK. (2024, April 9). 3-Fluoro-2-iodopyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Pyridine hydrochloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

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